Cy3 NHS ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C34H40ClN3O4 |
|---|---|
分子量 |
590.1 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate chloride |
InChI |
InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
KWDMHANYPGHTLW-UHFFFAOYSA-M |
产品来源 |
United States |
Foundational & Exploratory
Cy3 NHS Ester: A Technical Guide to Excitation, Emission, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent dye Cy3 NHS ester, focusing on its core photophysical properties and its application in biomolecule labeling. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques in their work.
Core Photophysical Properties of this compound
Cyanine3 (Cy3) NHS ester is a bright, orange-fluorescent dye that is widely used for covalently labeling biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[2][3] This robust chemistry makes it a versatile tool for a multitude of applications in biological research, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[2][4]
The fluorescence of Cy3 is relatively insensitive to pH changes within a broad range of pH 4 to 10.[1][5] While generally photostable, it is important to note that at high molar labeling ratios, Cy3 can exhibit self-quenching, which may reduce the fluorescence signal.[1] For applications requiring the detection of low-abundance targets, alternative dyes with reduced self-quenching properties might be more suitable.[1]
Quantitative Spectroscopic Data
The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for designing experiments, selecting appropriate filter sets for microscopy, and quantifying labeling efficiency.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~550 - 555 nm | [2][4][5] |
| Maximum Emission Wavelength (λem) | ~569 - 570 nm | [2][4][5] |
| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | [5][7][8] |
| Recommended Laser Line | 532 nm or 555 nm | [1][4] |
| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [1][4] |
Experimental Protocols: Labeling Biomolecules with this compound
The following sections provide a detailed methodology for a common application of this compound: the labeling of proteins.
Principle of the Reaction
The labeling reaction is based on the nucleophilic attack of a primary amine (e.g., from the N-terminus of a protein or the side chain of a lysine residue) on the carbonyl carbon of the NHS ester.[3] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[9] The reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[4][10] It is important to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.
General Protocol for Protein Labeling
This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (dissolved in anhydrous DMSO or DMF)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.5
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing substances like BSA or Tris.[10] Adjust the protein concentration to 1-10 mg/mL in an appropriate buffer (e.g., PBS).
-
pH Adjustment: Add a sufficient volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to 8.0-8.5.[10]
-
Dye Preparation: Immediately before use, dissolve the this compound in fresh, anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10][11]
-
Labeling Reaction: While gently stirring, add the dissolved this compound to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 5:1 to 20:1 molar excess of dye is common.[12]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle stirring.[10][11]
-
Purification: Separate the labeled protein from the unreacted dye using a pre-equilibrated gel filtration column.[10][11] Collect fractions and monitor the elution of the labeled protein (orange-colored) and the free dye.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate by measuring the absorbance at 280 nm and the maximum absorbance of Cy3 (~555 nm).[10]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. goldbio.com [goldbio.com]
- 7. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. nbinno.com [nbinno.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. abpbio.com [abpbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to Cy3 NHS Ester: Core Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3 NHS ester (N-hydroxysuccinimidyl ester) is a bright, orange-fluorescent amine-reactive dye widely utilized in the life sciences for fluorescently labeling biomolecules.[1][2] As a member of the cyanine dye family, Cy3 offers excellent photostability, high extinction coefficient, and good fluorescence quantum yield, making it a robust tool for a variety of applications including immunofluorescence, fluorescence in situ hybridization (FISH), flow cytometry, and FRET studies.[3][4] This technical guide provides a comprehensive overview of the core chemical properties, structure, and common experimental protocols for this compound.
Chemical Structure and Properties
This compound consists of a cyanine core, which is responsible for its fluorescent properties, linked to an N-hydroxysuccinimidyl (NHS) ester functional group.[3] The cyanine core is characterized by two nitrogen atoms connected by a polymethine bridge.[5] The NHS ester group allows for the covalent attachment of the dye to primary amines (-NH2) on biomolecules, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, through the formation of a stable amide bond.[4][6] This reaction is most efficient under slightly alkaline conditions (pH 8.5 ± 0.5).[4][6]
The solubility of this compound can vary depending on the specific formulation. Non-sulfonated versions are generally soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) but have limited solubility in water.[3][7] To address this, sulfonated versions (Sulfo-Cy3 NHS ester) are available, which exhibit enhanced water solubility, making them ideal for labeling sensitive proteins that may be denatured by organic co-solvents.[8][9][10]
Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~550 - 555 nm | [3][6][8][11][12] |
| Emission Maximum (λem) | ~569 - 570 nm | [3][6][8][11][12] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [8][11][12][13] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | [8][11][12] |
| Molecular Weight | Varies (e.g., 590.15 g/mol , 641.5 g/mol , 727.84 g/mol , 829.03 g/mol , 1024.94 g/mol ) | [6][8][12][13][14] |
| Solubility | Non-sulfonated: Soluble in DMSO, DMF; Insoluble in water. Sulfonated: Water-soluble. | [2][3][7][10] |
| pH Sensitivity | Relatively insensitive in the pH range of 4-10. | [1][6] |
Note: The molecular weight of this compound can vary between suppliers due to different counter-ions and modifications. Always refer to the manufacturer's specifications for the exact value.
Experimental Protocols
The following are generalized protocols for labeling proteins (e.g., antibodies) and amine-modified oligonucleotides with this compound. It is crucial to optimize the dye-to-biomolecule molar ratio for each specific application to achieve the desired degree of labeling (DOL) without causing protein aggregation or fluorescence quenching.[6][15]
Protein (Antibody) Labeling Protocol
This protocol is a general guideline for labeling 1 mg of an IgG antibody.
Materials:
-
IgG antibody (or other protein) in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous DMSO or DMF (for non-sulfonated Cy3).
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0.
-
Purification column (e.g., Sephadex G-25).[5]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4.
Procedure:
-
Protein Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.[5][16] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.[5]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if necessary.[5]
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[16] For sulfonated, water-soluble versions, an aqueous buffer can be used. This solution should be prepared fresh immediately before use.[17]
-
-
Conjugation Reaction:
-
A common starting molar ratio of this compound to antibody is 10:1.[16] This ratio may need to be optimized (e.g., trying 5:1, 15:1, and 20:1).[16]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[5][17]
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.[16]
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[5]
-
Load the reaction mixture onto the column.[5]
-
Elute the labeled protein with PBS (pH 7.2-7.4).[5] The first colored fraction to elute will be the Cy3-labeled protein, while the later, smaller molecular weight fraction will be the unconjugated dye.
-
Combine the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[16] The addition of a carrier protein like BSA (0.1%) and a preservative like sodium azide (2 mM) can improve stability.[16]
-
Amine-Modified Oligonucleotide Labeling Protocol
This protocol is a general guideline for labeling ~100 nmol of an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide.
-
This compound.
-
Anhydrous DMSO or DMF.
-
1 M Sodium Bicarbonate buffer.
-
Acetonitrile.
-
Ethanol.
Procedure:
-
Oligonucleotide Preparation:
-
Dye Preparation:
-
Dissolve 1 mg of this compound in 30 µL of DMSO.[17]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
Applications in Drug Development
This compound is a valuable tool in drug development, facilitating the visualization and tracking of therapeutic molecules and their targets.
-
Drug Screening: It can be used to label drug candidates for interaction studies, for instance, in Fluorescence Resonance Energy Transfer (FRET) based assays to monitor binding events.[3]
-
Drug Delivery and Carrier Systems: By conjugating this compound to drug carriers like nanoparticles or liposomes, researchers can track their distribution, cellular uptake, and release kinetics in vitro and in vivo.[18]
-
Pharmacokinetics and Metabolism: Labeled drug molecules or their metabolites can be tracked to understand their metabolic fate and clearance from biological systems.
Visualized Workflows
Experimental Workflow for Protein Labeling with this compound
Caption: A typical workflow for labeling proteins with this compound.
Logical Relationship of this compound Labeling Chemistry
Caption: The chemical basis of this compound conjugation to biomolecules.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | CAS:1032678-38-8 | AxisPharm [axispharm.com]
- 3. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | 146368-16-3 [chemicalbook.com]
- 9. apexbt.com [apexbt.com]
- 10. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. This compound, 2632339-91-2 | BroadPharm [broadpharm.com]
- 13. goldbio.com [goldbio.com]
- 14. abmole.com [abmole.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. genecopoeia.com [genecopoeia.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to Cy3 NHS Ester Labeling Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of Cy3 N-hydroxysuccinimide (NHS) ester labeling. It is intended to equip researchers with the necessary knowledge to successfully label biomolecules for a variety of applications in biological research and drug development.
The Core Chemistry of Cy3 NHS Ester Labeling
This compound is a widely used amine-reactive fluorescent dye that enables the covalent attachment of the bright, orange-fluorescent Cy3 fluorophore to biomolecules.[1][2] This labeling process is fundamental to a multitude of bioanalytical techniques, including fluorescence microscopy, immunofluorescence, flow cytometry, and nucleic acid hybridization.[1][3][4]
The core of this labeling technology lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the dye and primary amines (-NH₂) present on the target biomolecule.[5][6] These primary amines are readily available on proteins at the N-terminus of polypeptide chains and on the side chain of lysine residues.[7][8] They can also be incorporated into nucleic acids for labeling purposes.[9][10]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[5]
Reaction Mechanism
The reaction is highly dependent on pH. The primary amine needs to be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in a buffer with a pH between 7.2 and 9.0, with an optimal range often cited as 8.3 to 8.5.[5][8][11]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. benchchem.com [benchchem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 10. Cy3 NHS Oligo Modifications from Gene Link [genelink.com]
- 11. interchim.fr [interchim.fr]
A Technical Guide to Cy3 NHS Ester: Solubility and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the solubility characteristics of Cy3 NHS ester in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. It further details experimental protocols for its use in labeling biomolecules, a critical process in numerous life science research and drug development applications, including fluorescence microscopy, flow cytometry, and in-gel imaging.
Understanding this compound Variants
It is crucial to distinguish between the two primary forms of this compound: the non-sulfonated and the sulfonated versions. Their solubility profiles, and consequently their applications, differ significantly. The non-sulfonated form is lipophilic and requires an organic co-solvent for dissolution, making it suitable for intracellular labeling due to its membrane permeability.[1] In contrast, the sulfonated version (sulfo-Cy3 NHS ester) is hydrophilic, readily dissolving in aqueous buffers, which is ideal for labeling proteins and other biomolecules that may be sensitive to organic solvents.[2][3][4]
Quantitative Solubility Data
The solubility of this compound is a critical parameter for preparing stock solutions and ensuring efficient labeling reactions. The following tables summarize the quantitative solubility data for both non-sulfonated and sulfonated Cy3 NHS esters in commonly used solvents.
Table 1: Solubility of Non-Sulfonated this compound
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥59 mg/mL | Anhydrous DMSO is recommended for preparing stock solutions.[1][5][6] | [1][7] |
| Ethanol (EtOH) | ≥25.3 mg/mL | Ultrasonic assistance may be required. | [1][7] |
| Water | Insoluble | The non-sulfonated form is insoluble in water and will hydrolyze rapidly.[1][8] | [1][8] |
| Dichloromethane (DCM) | Soluble | --- | [8] |
| Dimethylformamide (DMF) | Soluble | Amine-free DMF is preferred.[9] | [8][9] |
Table 2: Solubility of Sulfonated Cy3 (Sulfo-Cy3) NHS Ester
| Solvent | Solubility | Notes | Source |
| Water | Very high solubility | Ideal for labeling proteins directly in aqueous solutions without organic co-solvents.[2][3][10] | [2] |
| Dimethyl Sulfoxide (DMSO) | Good solubility | --- | [2] |
| Dimethylformamide (DMF) | Good solubility | --- | [2] |
Experimental Protocols
Accurate and efficient biomolecular labeling with this compound relies on precise experimental protocols. The following sections detail the methodologies for preparing stock solutions and performing a typical protein conjugation reaction.
Preparation of this compound Stock Solution
The preparation of a stock solution is the initial step in a labeling experiment. The choice of solvent is dictated by the form of the this compound used.
Workflow for Stock Solution Preparation
References
- 1. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 2. ibiantech.com [ibiantech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 7. apexbt.com [apexbt.com]
- 8. ibiantech.com [ibiantech.com]
- 9. interchim.fr [interchim.fr]
- 10. vectorlabs.com [vectorlabs.com]
A Technical Guide to the Storage and Stability of Cy3 NHS Ester Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive storage and stability guidelines for Cy3 N-hydroxysuccinimide (NHS) ester powder, a widely used fluorescent dye in biological research and drug development. Adherence to these protocols is critical for ensuring the reactivity of the dye and the success of conjugation experiments.
Core Principles of Cy3 NHS Ester Stability
This compound is an amine-reactive fluorescent dye that enables the covalent labeling of proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][2][3][4] The stability of the dye, particularly the NHS ester functional group, is paramount for efficient conjugation. The primary pathway of degradation is the hydrolysis of the NHS ester in the presence of water, which renders the dye incapable of reacting with primary amines.[5][6][7] Therefore, proper storage and handling are focused on minimizing exposure to moisture.
Storage of this compound Powder
Proper storage of the lyophilized this compound powder is essential for maintaining its long-term reactivity.
| Parameter | Recommendation | Duration | Notes |
| Temperature | -20°C[1][2][8][9][10][11][12] | 12 to 24 months[2][8][10][11] | Consistent, low-temperature storage is critical. |
| Light | Protect from light (store in the dark)[2][8][9][10][11][12][13] | Indefinite | The cyanine dye structure is susceptible to photobleaching. |
| Atmosphere | Dessicated[2][10][11][13] or under nitrogen[9][12] | Indefinite | Minimizes hydrolysis from atmospheric moisture. |
Upon receipt, it is crucial to store the product at <-15°C, desiccated and protected from light.[13]
Stability of this compound Stock Solutions
Once reconstituted, the stability of the this compound is significantly reduced, especially in aqueous solutions. Anhydrous organic solvents are required for creating stock solutions.
| Solvent | Recommended Temperature | Duration | Key Considerations |
| Anhydrous DMSO or DMF | -20°C[5][6][13] | Up to 2 weeks[5][6][13] | Divide into single-use aliquots to avoid repeated freeze-thaw cycles.[5][6][14] Use promptly as extended storage may reduce activity.[8][14] |
| Aqueous Buffers | Not Recommended for Storage | Use Immediately[5][6] | NHS esters hydrolyze rapidly in water.[5][6][7] Do not store aqueous solutions of the dye.[5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in labeling reactions.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).[3][9][13]
-
Vortex or pipette to mix thoroughly until the powder is completely dissolved.[9]
-
This stock solution should be used promptly.[8][14] For short-term storage, it can be kept at -20°C for up to two weeks.[5][6][13]
Protein Labeling with this compound
Objective: To covalently label a protein with this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound stock solution (e.g., 10 mg/mL in anhydrous DMSO)
Procedure:
-
Protein Preparation:
-
Ensure the protein is at a concentration of 2-10 mg/mL.[3][9] Labeling efficiency is significantly reduced at lower concentrations.[9]
-
The protein must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[9][14] If necessary, dialyze the protein against a suitable buffer like PBS.[14]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[8][9][14][15]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution. A molar ratio of dye to protein of approximately 10:1 is often a good starting point, but the optimal ratio may need to be determined empirically.[9]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.[3][9]
-
Incubate the reaction mixture at room temperature for 1 hour in the dark, with continuous gentle mixing.[3][9][13]
-
-
Purification of the Labeled Protein:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[13][14]
-
Load the reaction mixture onto the column.
-
Elute with an appropriate buffer (e.g., PBS, pH 7.2-7.4).[14]
-
The first colored fraction to elute will be the Cy3-labeled protein. The second, slower-moving colored fraction will be the unconjugated, hydrolyzed dye.
-
Collect the fractions containing the labeled protein.
-
-
Storage of the Conjugate:
Visualized Workflows and Pathways
References
- 1. goldbio.com [goldbio.com]
- 2. ibiantech.com [ibiantech.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 8. This compound | AAT Bioquest [aatbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
A Comprehensive Technical Guide to Protein Labeling with Cy3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and techniques for labeling proteins with Cy3 NHS ester, a widely used fluorescent dye. It covers the core chemistry, detailed experimental procedures, and data analysis methods essential for successful conjugation and application in various research and drug development contexts.
Introduction to this compound
Cy3 is a bright, orange-fluorescent dye belonging to the cyanine dye family.[1] Its N-hydroxysuccinimide (NHS) ester derivative is a popular amine-reactive compound used for covalently attaching the Cy3 fluorophore to biomolecules, particularly proteins.[1][2] The NHS ester functional group specifically and efficiently reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain, to form a stable amide bond.[3][4] This robust covalent linkage ensures the dye remains attached to the protein throughout subsequent experimental manipulations and imaging.[1]
The sulfonated version of this compound is water-soluble, which is advantageous for labeling proteins that are sensitive to organic solvents or have low solubility.[3] This hydrophilicity also helps to reduce the fluorescence quenching that can occur from dye-dye interactions.[5]
Chemical and Spectral Properties
A summary of the key quantitative properties of this compound is presented in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | [1][3][4] |
| Emission Maximum (λem) | ~569-570 nm | [1][4] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ at ~555 nm | [3][4][6] |
| Fluorescence Quantum Yield | ~0.31 | [3][4] |
| Molecular Weight (Non-sulfonated) | ~590.15 g/mol | [7] |
| Molecular Weight (Sulfonated) | ~727.84 g/mol | [3] |
| Optimal Reaction pH | 8.3 - 9.0 | [6][8][9] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [2] |
| Target Functional Group | Primary amines (-NH₂) | [3][4] |
The Labeling Reaction: Mechanism and Specificity
The conjugation of this compound to a protein is a nucleophilic acyl substitution reaction.[10] The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][10]
The reaction is highly pH-dependent.[7][9] At a slightly alkaline pH (typically 8.3-8.5), the primary amino groups are deprotonated and thus more nucleophilic, facilitating the reaction.[9][10] At acidic pH, the amines are protonated and unreactive.[9] However, at very high pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction and reduces efficiency.[2][11]
While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues such as serines, threonines, and tyrosines have been reported.[12][13] These side reactions are generally less favorable and can often be minimized by carefully controlling the reaction conditions, particularly the pH.[13]
Detailed Experimental Protocols
The following sections provide detailed methodologies for labeling proteins with this compound, purifying the conjugate, and determining the degree of labeling.
Preparation of Reagents
-
Protein Solution: The protein of interest should be dissolved in an amine-free buffer.[6][8] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.[6][8] A suitable buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[9] If the protein solution contains interfering substances, it should be dialyzed against the reaction buffer prior to labeling.[6] The recommended protein concentration is typically between 2-10 mg/mL to ensure efficient labeling.[8][12]
-
This compound Stock Solution: The non-sulfonated this compound is not readily soluble in aqueous solutions and should be dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 10 mg/mL.[4][8] This stock solution should be prepared fresh before use.[8] The sulfonated, water-soluble form of the dye can be dissolved directly in the reaction buffer.[3]
Protein Labeling Procedure
-
Adjust pH: Ensure the pH of the protein solution is between 8.3 and 9.0 using 1 M sodium bicarbonate.[2][6]
-
Calculate Molar Ratio: The optimal molar ratio of dye to protein for labeling can vary depending on the protein and the desired degree of labeling. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[1] This ratio may need to be optimized for each specific protein.
-
Reaction: Add the calculated amount of this compound stock solution to the protein solution while gently vortexing.[7] The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% of the total reaction volume to avoid protein denaturation.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][8]
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of about 50-100 mM. This will react with any remaining unreacted NHS ester.
Purification of the Labeled Protein
Purification is a critical step to remove unreacted dye and the NHS byproduct, which can interfere with downstream applications.[14] The two most common methods are gel filtration chromatography and dialysis.
4.3.1. Gel Filtration Chromatography
This method separates molecules based on their size.[14] The larger, labeled protein will elute from the column first, while the smaller, unconjugated dye molecules are retained longer.[14]
4.3.2. Dialysis
Dialysis is another effective method for removing small molecules from a protein solution.[11][15]
-
Membrane: Use dialysis tubing or a cassette with a molecular weight cut-off (MWCO) that is significantly smaller than the protein of interest (e.g., 10-14 kDa for antibodies).[13][15]
-
Procedure:
Data Analysis: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[5][6]
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~550 nm, A_max).[6]
-
Calculate Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the Cy3 dye. A correction factor (CF) is needed to account for the dye's absorbance at this wavelength. The correction factor for Cy3 is approximately 0.08.[6]
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein[6]
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at ~550 nm.
-
CF is the correction factor for Cy3 at 280 nm (e.g., 0.08).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
Dye Concentration (M) = A_max / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of Cy3 (150,000 cm⁻¹M⁻¹).[6]
-
-
Calculate DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)[5]
An optimal DOL is typically between 2 and 4 for many applications, as higher ratios can sometimes lead to fluorescence quenching and may affect protein function.[11][14]
Storage of Labeled Proteins
For short-term storage, Cy3-labeled proteins can be kept at 4°C, protected from light.[6] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference(s) |
| Low Labeling Efficiency (Low DOL) | - Protein concentration is too low. - pH of the reaction buffer is not optimal. - Presence of primary amine-containing substances in the buffer. | - Concentrate the protein to >2 mg/mL. - Ensure the pH is between 8.3 and 9.0. - Dialyze the protein against an amine-free buffer. | [8][14] |
| Protein Precipitation | - Over-labeling of the protein. - High concentration of organic solvent. | - Reduce the molar excess of the dye. - Ensure the volume of DMSO/DMF is less than 10% of the total reaction volume. | [14] |
| No or Low Fluorescence | - Self-quenching due to over-labeling. | - Decrease the dye-to-protein ratio during the labeling reaction. Aim for a DOL between 2 and 4. | [11][14] |
| Loss of Protein Function | - Labeling has occurred at a critical functional site (e.g., active site, binding site). | - Reduce the dye-to-protein ratio to achieve a lower DOL. - Consider alternative labeling strategies (e.g., maleimide chemistry for cysteines). | [14] |
Conclusion
This compound is a versatile and robust tool for fluorescently labeling proteins for a wide array of applications in research and drug development. By understanding the underlying chemistry and carefully controlling the experimental parameters outlined in this guide, researchers can achieve efficient and reproducible protein conjugation, leading to high-quality data in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. benchchem.com [benchchem.com]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. assaygenie.com [assaygenie.com]
- 7. interchim.fr [interchim.fr]
- 8. jenabioscience.com [jenabioscience.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Key features and advantages of using Cy3 fluorophore
For Researchers, Scientists, and Drug Development Professionals
Core Principles of the Cy3 Fluorophore
Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, widely recognized for its utility in biological imaging and detection.[1] Structurally, it features two nitrogen-containing heterocyclic rings linked by a three-methine bridge, a configuration responsible for its distinct spectral properties.[2] This versatile orange-red fluorescent dye is a staple in molecular biology for labeling proteins, nucleic acids, and other biomolecules due to its bright fluorescence and stability.[1][3]
The fluorescence mechanism of Cy3 is based on resonance energy transfer within its conjugated system.[1] When excited by light at its maximum absorption wavelength, it emits a bright orange-red fluorescence.[1] Its fluorescence is notably stable across a pH range of 4 to 10.[3] While Cy3 remains a widely used and cost-effective fluorophore, newer dyes like the Alexa Fluor series may offer superior photostability and brightness in some applications.[1][2]
Key Features and Advantages
Cy3 offers several advantages that make it a valuable tool for researchers:
-
High Sensitivity and Specificity: Cy3 exhibits high fluorescence intensity, enabling the clear and precise detection of even low-abundance targets.[1][4]
-
Photostability: It demonstrates good resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, which is crucial for applications requiring prolonged or repeated imaging.[1][5][6] However, for exceptionally demanding applications requiring long-term imaging, more photostable alternatives like Alexa Fluor 555 might be considered.[5]
-
Versatility and Compatibility: Cy3 can be conjugated to a variety of biomolecules, including antibodies and nucleic acids, making it suitable for a wide range of applications.[1][2] It is compatible with standard 532 nm laser lines and can be visualized using TRITC (tetramethylrhodamine) filter sets.[3] Furthermore, it can be used in multiplexing experiments alongside other fluorophores for the simultaneous detection of multiple targets.[1]
-
Low Background Interference: Cy3 and its alternatives generally show low background interference, contributing to high-quality data acquisition.[1]
Quantitative Data Summary
The photophysical properties of Cy3 are summarized in the table below. It is important to note that these values can be influenced by the local environment and the nature of the conjugated biomolecule.[3][5]
| Property | Value |
| Maximum Excitation Wavelength (λex) | ~550 - 555 nm[3] |
| Maximum Emission Wavelength (λem) | ~568 - 572 nm[2][3][7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[2][3] |
| Quantum Yield (Φ) | 0.15 - 0.24[2][3] |
| Molecular Weight | ~627 g/mol [3] |
Experimental Protocols
Detailed methodologies are essential for the successful application of Cy3 in research. Below are protocols for common experimental procedures.
Protocol 1: Labeling of Proteins with Cy3 NHS Ester
This protocol outlines the procedure for labeling primary amines (e.g., lysine residues) on proteins, such as antibodies, using an amine-reactive Cy3 N-hydroxysuccinimide (NHS) ester.[3][8]
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)[9]
-
This compound[8]
-
Anhydrous DMSO or DMF[10]
-
1 M Sodium Bicarbonate solution[8]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[3]
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[9] The pH should be adjusted to 8.3-8.5 using 1 M sodium bicarbonate for optimal labeling.[10]
-
Prepare Dye Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8] This solution should be prepared fresh.[9]
-
Conjugation Reaction: Add the this compound solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein, though the optimal ratio may need to be determined empirically.[3][8] Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[3]
-
Purification: Separate the labeled protein from the unconjugated "free" dye using a size-exclusion chromatography column (e.g., Sephadex G-25 spin column).[3][8] Elute the larger, labeled protein while the smaller, free dye molecules are retained in the column resin.[3]
-
Storage: The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[3][8]
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol describes the use of a Cy3-conjugated secondary antibody for the indirect immunofluorescent staining of a target protein in fixed and permeabilized adherent cells.[3][11]
Materials:
-
Adherent cells grown on sterile glass coverslips
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation buffer)
-
0.1% Triton X-100 in PBS (Permeabilization buffer, for intracellular targets)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody (specific to the target protein)
-
Cy3-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Culture adherent cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining Procedure:
-
Permeabilization (for intracellular targets): If the target is intracellular, incubate the fixed cells with permeabilization buffer for 10 minutes.
-
Blocking: To prevent non-specific antibody binding, incubate the cells with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and apply to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the Cy3-conjugated secondary antibody in blocking buffer and apply to the cells. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI to stain the nuclei.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy3.
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luminwaves.com [luminwaves.com]
- 5. benchchem.com [benchchem.com]
- 6. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. interchim.fr [interchim.fr]
- 11. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
A Technical Guide to Labeling Biomolecules with Cy3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy3 NHS ester, a widely used fluorescent dye for labeling primary amines on biomolecules. This document details the chemical properties, labeling protocols, and common applications of this compound, offering valuable insights for researchers in cell biology, immunology, molecular biology, and materials science.
Introduction to this compound
Cyanine3 (Cy3) NHS ester is a bright, orange-fluorescent dye belonging to the cyanine family.[1][2] It is a reactive dye specifically designed to covalently label primary amines (-NH₂) found on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[3][4] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines under neutral to slightly basic conditions (pH 7.2-9.3) to form a stable, covalent amide bond.[5][6][7] This robust linkage ensures the permanent attachment of the Cy3 fluorophore to the target molecule, enabling its visualization and tracking in various biological applications.[1][8]
Cy3 is valued for its bright fluorescence, high quantum yield, and photostability, making it a reliable tool for fluorescence microscopy, flow cytometry, immunocytochemistry, and nucleic acid hybridization techniques like fluorescent in situ hybridization (FISH).[1][2][3][9]
Properties of this compound
A summary of the key quantitative properties of this compound is presented below, providing essential data for experimental design and analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 550 - 555 nm | [2][5][10] |
| Emission Maximum (λem) | 569 - 570 nm | [2][5][10] |
| Molar Extinction Coefficient (ε) | ~150,000 M-1cm-1 | [10][11] |
| Quantum Yield (Φ) | ~0.15 - 0.31 | [10][12][13] |
| Optimal Reaction pH | 8.3 - 9.3 | [5][6] |
| Correction Factor (CF280) | ~0.08 | [11][14] |
Experimental Protocols
This section provides detailed methodologies for labeling proteins and oligonucleotides with this compound, purification of the conjugate, and calculation of the degree of labeling.
Protein Labeling Protocol
This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)[15][16]
-
This compound[5]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[17][18][19]
-
Purification column (e.g., Sephadex G-25)
-
Elution Buffer: PBS, pH 7.4[15]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution. A molar excess of 8-10 fold of the dye to the protein is a good starting point.[16][20]
-
Slowly add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing.[4][16]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with Elution Buffer.
-
Apply the reaction mixture to the column.[11]
-
Elute the labeled protein with the Elution Buffer. The labeled protein will appear as the first colored band to elute from the column. The second, slower-moving band is the free, unreacted dye and should be discarded.[15]
-
Oligonucleotide Labeling Protocol
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide (e.g., 100 nmol)[4]
-
This compound[4]
-
Anhydrous DMSO or DMF[4]
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5[21]
-
Acetonitrile[4]
-
Cold absolute ethanol and 70% ethanol[4]
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Prepare the this compound Stock Solution:
-
Dissolve 1 mg of this compound in 30 µL of anhydrous DMSO. Prepare this solution immediately before use.[4]
-
-
Labeling Reaction:
-
Purification of the Labeled Oligonucleotide:
-
Add 1 mL of cold absolute ethanol to the reaction mixture and incubate at -20°C for 30 minutes.[4]
-
Centrifuge at ~10,000 rpm for 5 minutes.[4]
-
Carefully remove the supernatant, rinse the pellet with cold 70% ethanol, and briefly dry.[4]
-
Dissolve the pellet in 100 µL of water.[4]
-
Further purification can be achieved using reverse-phase HPLC.[4]
-
Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each biomolecule. It can be determined spectrophotometrically.[5]
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of Cy3 (~550 nm, Amax).[11]
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of Cy3 (~150,000 M-1cm-1).[11]
-
-
Calculate the concentration of the protein:
-
Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein
-
Where CF280 is the correction factor for the absorbance of the dye at 280 nm (~0.08 for Cy3) and εprotein is the molar extinction coefficient of the protein at 280 nm.[11]
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An ideal DOL for antibodies is typically between 2 and 7.[15][22] Over-labeling can lead to fluorescence quenching and potential loss of protein function.[5][15]
Visualizations
Chemical Reaction
The following diagram illustrates the reaction between this compound and a primary amine on a biomolecule.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow
The general workflow for labeling and purifying a biomolecule with this compound is depicted below.
Caption: Biomolecule labeling and purification workflow.
Application in a Signaling Pathway: Immunofluorescence Staining
Cy3-labeled antibodies are frequently used in immunofluorescence to visualize the localization of specific proteins within cells, which is crucial for studying cellular signaling pathways. The diagram below illustrates a simplified workflow for immunofluorescent staining.
Caption: Immunofluorescence staining workflow.
Troubleshooting
Common issues encountered during the labeling process and their potential solutions are summarized below.
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Labeling Efficiency (Low DOL) | - Protein concentration is too low.- pH of the reaction buffer is not optimal.- Presence of amine-containing buffers (e.g., Tris).- Hydrolysis of this compound. | - Concentrate the protein to >2 mg/mL.- Ensure the pH is between 8.3 and 9.3.- Perform buffer exchange to an amine-free buffer.- Prepare the this compound solution immediately before use. | [6][15][19] |
| Protein Precipitation | - Over-labeling.- High concentration of organic solvent (DMSO/DMF). | - Reduce the molar excess of the dye.- Ensure the volume of organic solvent is <10% of the total reaction volume. | [15] |
| Low Fluorescence Signal | - Quenching due to over-labeling. | - Decrease the dye-to-protein ratio during the labeling reaction. Aim for a DOL between 2 and 7 for antibodies. | [5][15] |
| Loss of Protein Function | - Labeling has occurred at a critical functional site (e.g., antigen-binding site of an antibody). | - Reduce the molar excess of the dye to achieve a lower DOL. | [15] |
Storage and Stability
-
This compound (Powder): Store at -20°C, protected from light and moisture. It is stable for at least 12 months under these conditions.[5][23]
-
Reconstituted this compound Solution: Use immediately. Stock solutions in anhydrous DMSO can be stored at -20°C for a short period (up to a few weeks), but fresh preparations are recommended for optimal reactivity.[4][5][24]
-
Cy3-labeled Conjugate: Store at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light. The addition of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide) can improve stability.[4][8][24] Avoid repeated freeze-thaw cycles.[18][25]
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. lifetein.com [lifetein.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. luminwaves.com [luminwaves.com]
- 10. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. ibiantech.com [ibiantech.com]
- 13. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 14. goldbio.com [goldbio.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. glenresearch.com [glenresearch.com]
- 22. Protein A, Cy3 labeled [nanocs.net]
- 23. lumiprobe.com [lumiprobe.com]
- 24. docs.aatbio.com [docs.aatbio.com]
- 25. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
The Versatility of Cy3: A Technical Guide to its Core Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanine3 (Cy3) is a versatile and widely employed fluorescent dye that has become an indispensable tool in molecular biology.[1] Its bright orange-red fluorescence, robust photostability, and amenability to conjugation with a variety of biomolecules make it a valuable asset for a wide range of applications.[1][2] This technical guide provides an in-depth overview of the fundamental applications of Cy3, with a focus on immunofluorescence, Förster Resonance Energy Transfer (FRET), and nucleic acid labeling. Detailed experimental protocols, a comprehensive summary of its quantitative properties, and illustrative diagrams are presented to facilitate a deeper understanding and practical implementation of this powerful fluorophore.
Core Properties of Cy3 Dye
Cy3 is a synthetic fluorescent dye belonging to the cyanine family.[3] Its chemical structure features two nitrogen-containing heterocyclic rings linked by a three-methine bridge, which is responsible for its characteristic spectral properties.[1] The dye is renowned for its high molar extinction coefficient and good quantum yield, which contribute to its bright fluorescent signal.[1]
Spectral and Physicochemical Properties
The selection of appropriate excitation sources and emission filters is critical for successful fluorescence microscopy. Cy3 is efficiently excited by the 532 nm laser line and can be visualized using filter sets designed for tetramethylrhodamine (TRITC).[3][4] The key spectral and physicochemical properties of Cy3 are summarized in the table below. It is important to note that these values can be influenced by factors such as the conjugation partner and the local microenvironment.[1]
| Property | Value / Description | Citation(s) |
| Excitation Maximum | ~550-555 nm | [1][5] |
| Emission Maximum | ~570-572 nm | [1][5] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | ~0.15 - 0.31 | [1][2][6] |
| Photostability | Moderate to good; superior to fluorescein (FITC) | [1] |
| pH Sensitivity | Relatively insensitive in the physiological pH range (pH 4-10) | [1] |
| Reactive Forms | NHS ester (amine-reactive), maleimide (sulfhydryl-reactive), azide, alkyne for click chemistry | [1][7] |
| Water Solubility | Can be enhanced by sulfonation (Sulfo-Cy3) | [1] |
Key Applications in Molecular Biology
Immunofluorescence
Immunofluorescence is a fundamental technique used to visualize the subcellular localization of specific proteins.[1] Cy3 is commonly conjugated to secondary antibodies, which then bind to primary antibodies that target the protein of interest.[8] The intense fluorescence of Cy3 enables the sensitive detection of both highly expressed and low-abundance proteins.[1]
-
Cell Preparation:
-
Fixation:
-
Permeabilization (for intracellular antigens):
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[10]
-
Dilute the Cy3-conjugated secondary antibody in the antibody dilution buffer (typically at a concentration of 1-10 µg/mL).[12]
-
Incubate the cells with the diluted secondary antibody for 30-60 minutes at room temperature, protected from light.[10][12]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound secondary antibody.[10]
-
Optionally, counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[13]
-
Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy3.
-
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique for studying molecular interactions, such as protein-protein interactions and conformational changes.[9] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[14] Cy3 is frequently used as an acceptor in FRET pairs with donor dyes like fluorescein (FITC) or as a donor with acceptor dyes like Cy5.[9] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[10]
-
Sample Preparation:
-
Label the two molecules of interest with a donor (e.g., FITC) and an acceptor (Cy3) fluorophore. This can be achieved through methods such as immunolabeling with dye-conjugated antibodies or by expressing fluorescent protein fusions.[15]
-
-
Pre-Bleach Imaging:
-
Acquire images of the sample in both the donor and acceptor channels.
-
Donor channel: Excite at the donor's excitation wavelength and record emission at the donor's emission wavelength.[15]
-
Acceptor channel: Excite at the acceptor's excitation wavelength and record emission at the acceptor's emission wavelength.[15]
-
-
Acceptor Photobleaching:
-
Post-Bleach Imaging:
-
Acquire a final image of the same ROI in the donor channel.[15]
-
-
Data Analysis:
-
An increase in the donor fluorescence intensity in the photobleached region compared to the pre-bleach image indicates that FRET was occurring. The FRET efficiency can be calculated from the change in donor fluorescence.
-
Nucleic Acid Labeling
Cy3 is widely used for labeling nucleic acids, such as DNA and RNA, for various applications including fluorescence in situ hybridization (FISH), microarrays, and DNA sequencing.[4][7][17] The dye can be incorporated into oligonucleotides either during synthesis using a phosphoramidite derivative or post-synthetically by reacting an amine-modified oligonucleotide with a Cy3 NHS ester.[18][19]
-
Oligonucleotide Preparation:
-
Dissolve the 5'-amine-modified oligonucleotide in nuclease-free water.[18]
-
-
This compound Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[19]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide with a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[19]
-
Add the this compound solution to the oligonucleotide solution. The molar ratio of dye to oligonucleotide may need to be optimized, but a 10-fold molar excess of the dye is a common starting point.[7]
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice, with continuous stirring.[18][19]
-
-
Purification:
-
Purify the Cy3-labeled oligonucleotide from the unreacted dye and other reaction components. This is typically achieved through ethanol precipitation followed by reverse-phase high-performance liquid chromatography (HPLC).[18]
-
-
Quantification and Quality Control:
-
Determine the concentration and labeling efficiency of the purified Cy3-labeled oligonucleotide using UV-Vis spectroscopy by measuring the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of Cy3 (~550 nm).
-
Confirm the successful conjugation and purity of the labeled oligonucleotide using mass spectrometry.
-
Conclusion
Cy3 remains a cornerstone fluorophore in molecular biology, offering a reliable and versatile solution for a multitude of applications.[7] Its bright fluorescence, good photostability, and well-established conjugation chemistries have solidified its role in fundamental techniques such as immunofluorescence, FRET, and nucleic acid labeling.[1] While newer generations of fluorescent dyes may offer advantages in specific contexts, Cy3 continues to provide a cost-effective and dependable option for a broad spectrum of biological imaging and detection needs.[1][4] This guide provides the foundational knowledge and detailed protocols to empower researchers to effectively utilize Cy3 in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 3. benchchem.com [benchchem.com]
- 4. Cy3B acid | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 10. sinobiological.com [sinobiological.com]
- 11. biotium.com [biotium.com]
- 12. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arxiv.org [arxiv.org]
- 18. genecopoeia.com [genecopoeia.com]
- 19. interchim.fr [interchim.fr]
Methodological & Application
Application Notes and Protocols: Cy3 NHS Ester Protein Labeling for Beginners
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive, beginner-friendly protocol for the covalent labeling of proteins with Cy3 NHS ester. Cy3, a bright and photostable cyanine dye, is widely used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy3 reacts efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins to form a stable amide bond.[2][3][4] This protocol outlines the necessary reagents, step-by-step experimental procedures, methods for purification, and calculation of the degree of labeling.
Principle of Reaction:
The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently attaching the Cy3 dye to the protein, and the release of N-hydroxysuccinimide (NHS).[5] The reaction is pH-dependent, with optimal labeling occurring in a slightly basic buffer (pH 7.5-9.0).[1][2][6][7]
Quantitative Data Summary
For successful protein labeling, several quantitative parameters must be considered. The following table summarizes the key reaction conditions for this compound protein labeling.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[6][8][9] |
| Labeling Buffer pH | 7.5 - 9.0 | Optimal pH is often cited as 8.3-8.5.[2][6][7][10][11] Avoid buffers containing primary amines (e.g., Tris, glycine).[6][9][12] |
| Molar Excess of Dye:Protein | 3:1 to 20:1 | The optimal ratio is protein-dependent and should be determined empirically. A 10:1 ratio is a common starting point.[2][9][13][14] |
| Reaction Time | 30 minutes - 2 hours | Can be extended (e.g., overnight on ice) for less efficient reactions.[2][7][11][14] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is common for shorter incubations.[2][7][11][14] |
| Organic Co-solvent (DMSO/DMF) | < 10% of total reaction volume | Used to dissolve the this compound. High concentrations can denature the protein.[15] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling a protein with this compound and the subsequent purification of the conjugate.
References
- 1. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 2. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 11. interchim.fr [interchim.fr]
- 12. assaygenie.com [assaygenie.com]
- 13. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
Step-by-Step Guide to Antibody Conjugation with Cy3 NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of antibodies with Cy3 NHS ester, a widely used amine-reactive fluorescent dye. The protocol details the necessary steps from antibody preparation to the final storage of the fluorescently labeled antibody, ensuring a reproducible and efficient conjugation process.
Introduction
N-hydroxysuccinimide (NHS) esters are common amine-reactive reagents used for labeling proteins, such as antibodies, with fluorescent dyes.[1] The NHS ester of Cy3 reacts with primary amine groups (-NH2) present on the lysine residues and the N-terminus of the antibody to form a stable covalent amide bond.[] This process, known as bioconjugation, is crucial for a variety of applications in biological research and diagnostics, including immunofluorescence microscopy, flow cytometry, and immunoassays.[][4] Proper execution of the conjugation protocol is essential to achieve an optimal degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule, without compromising the antibody's antigen-binding affinity.[5][6]
Pre-Conjugation Antibody Preparation
Successful conjugation begins with a pure antibody solution free of interfering substances.
-
Buffer Composition: The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the this compound, significantly reducing labeling efficiency.[5][7]
-
Removal of Interfering Substances: If the antibody solution contains preservatives like sodium azide or stabilizing proteins such as bovine serum albumin (BSA) or gelatin, they must be removed prior to conjugation.[5][8][9] This can be accomplished through dialysis, desalting columns, or other purification methods.[7][9]
-
Antibody Concentration: For optimal labeling, the antibody concentration should be at least 2 mg/mL.[5][10] Lower concentrations can decrease the efficiency of the conjugation reaction.[11]
Experimental Protocol: Antibody Conjugation with this compound
This protocol is designed for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody isotypes or quantities.
Materials
-
Purified Antibody (in amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[10]
-
Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.3-9.0) or 0.1 M Sodium Borate (pH 8.5)[8][12]
-
Storage Buffer: PBS, pH 7.4, optionally with 0.1% BSA and 0.02-0.05% sodium azide[7][14]
Step-by-Step Procedure
-
Prepare the Antibody Solution:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[15]
-
Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[8] This solution should be prepared fresh immediately before use as NHS esters are moisture-sensitive and not stable in solution.[11]
-
-
Conjugation Reaction:
-
Slowly add the calculated amount of the this compound stock solution to the antibody solution while gently vortexing or stirring.[8][11] The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.[7][8]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8][11] Continuous, gentle mixing during incubation is advised.[8]
-
-
Purification of the Conjugated Antibody:
-
Separate the labeled antibody from unreacted dye and byproducts using a desalting or gel filtration column (e.g., Sephadex G-25).[8][13]
-
Equilibrate the column with PBS (pH 7.2-7.4).[13]
-
Apply the reaction mixture to the column.[13]
-
Elute the conjugate with PBS and collect the fractions. The first colored fraction is the labeled antibody.[5][13]
-
Characterization of the Conjugate
-
Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy3 (approximately 550 nm).[5] The following formula can be used to calculate the DOL:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Dye Concentration (M) = Amax / εdye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the maximum absorption wavelength of Cy3.
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is typically around 0.08).
-
εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
εdye is the molar extinction coefficient of Cy3 at its Amax (~150,000 M⁻¹cm⁻¹).
An optimal DOL for most applications is between 2 and 10.[5]
-
Data Presentation
The following tables summarize key quantitative data for the antibody conjugation protocol.
Table 1: Recommended Reagent Concentrations and Volumes
| Reagent | Recommended Concentration | Typical Volume (for 1 mg Ab) |
| Antibody | 2 - 10 mg/mL[5] | 100 µL (at 10 mg/mL)[8] |
| Reaction Buffer (1M NaHCO₃) | 0.1 M (final)[10] | 10 µL |
| This compound Stock | 10 mg/mL in DMSO/DMF[8] | 5.53 µL (for 10:1 molar ratio)[8] |
Table 2: Reaction and Storage Conditions
| Parameter | Recommended Condition |
| Reaction pH | 8.3 - 9.0[8][12] |
| Reaction Temperature | Room Temperature (or 37°C)[8] |
| Reaction Time | 1 hour[8] |
| Short-term Storage (liquid) | 4°C, protected from light[9][16] |
| Long-term Storage | ≤ –20°C in single-use aliquots, protected from light[8][9] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the antibody conjugation process.
Caption: Workflow for antibody conjugation with this compound.
Storage and Stability of Conjugated Antibodies
Proper storage is critical to maintain the functionality of the fluorescently labeled antibody.
-
Short-term Storage: For short-term storage (up to two months), the conjugate solution can be stored at 4°C in the dark. The addition of a carrier protein like 0.1% BSA and an antimicrobial agent such as 0.02-0.05% sodium azide can enhance stability.[8][14]
-
Long-term Storage: For long-term storage, the antibody conjugate should be divided into single-use aliquots and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9][17] Fluorescently conjugated antibodies should be protected from light to prevent photobleaching.[9][17] It is generally recommended not to store fluorescently conjugated antibodies in a frozen state, but if necessary, the addition of a cryoprotectant like 50% glycerol can be considered.[18][19]
Troubleshooting
-
Low Labeling Efficiency: This can be caused by low antibody concentration, the presence of primary amines in the buffer, or inactive this compound due to moisture exposure.[5] Ensure the antibody is properly prepared and the dye is handled correctly.
-
Antibody Aggregation: This may occur during the reaction or storage. Centrifuging the antibody solution before use can remove aggregates.
-
Loss of Antibody Activity: Over-labeling can lead to a decrease in the antibody's antigen-binding capacity.[6] It is important to optimize the dye-to-antibody molar ratio for each specific antibody.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody Storage and Antibody Shelf Life [labome.com]
- 18. Antibodies Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. hoclai.wordpress.com [hoclai.wordpress.com]
Application Notes: Labeling Oligonucleotides with Cy3 NHS Ester for Fluorescence In Situ Hybridization (FISH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing specific nucleic acid sequences within the cellular context. A critical step in FISH is the covalent attachment of a fluorescent dye to an oligonucleotide probe. This document provides a detailed protocol for labeling amino-modified oligonucleotides with Cyanine 3 (Cy3) NHS ester, a bright and photostable orange-fluorescent dye suitable for FISH applications. The Cy3 NHS ester reacts with a primary amine group on the oligonucleotide to form a stable amide bond.[1][2] This protocol covers the labeling reaction, purification of the labeled probe, and calculation of labeling efficiency.
Core Principles
The labeling strategy relies on the reaction between the N-hydroxysuccinimidyl (NHS) ester of Cy3 and a primary amine group introduced at the terminus or internally within an oligonucleotide.[1] This reaction is most efficient at a slightly alkaline pH (8.3-9.0), which deprotonates the primary amine, making it a more effective nucleophile.[3] The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvents for its dissolution and to perform the reaction in a timely manner. Following the labeling reaction, purification is essential to remove unreacted dye and unlabeled oligonucleotides, which can cause background signal in FISH experiments.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the labeling reaction and calculation of labeling efficiency.
Table 1: Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency. |
| This compound Concentration | ~14 mM in DMSO or DMF | Prepare fresh before use.[4] |
| Molar Excess of Dye:Oligo | 8-fold | This is an empirical value for mono-labeling and may require optimization.[3][6] |
Table 2: Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.091 M Sodium Borate | Ensure the final pH is between 8.3 and 9.0.[3][4] |
| Reaction Temperature | Room Temperature (~25°C) | Avoid heat, which can degrade the NHS ester. |
| Incubation Time | 2 hours to overnight | Longer incubation may increase yield but also hydrolysis of the dye.[4] |
| Light Conditions | Protect from light | Cy3 is photosensitive; cover reaction tubes with aluminum foil. |
Table 3: Spectrophotometric Constants for Cy3
| Parameter | Value |
| Molar Extinction Coefficient (ε) at ~550 nm | 150,000 M⁻¹cm⁻¹ |
| Absorbance Maximum (λmax) | ~550-555 nm[7][8] |
| Correction Factor (CF) at 260 nm (A₂₆₀ of dye / Amax of dye) | 0.08 |
Experimental Workflow Diagram
Caption: Workflow for labeling oligonucleotides with this compound.
Detailed Experimental Protocol
This protocol is designed for labeling an amino-modified oligonucleotide with this compound.
Materials
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 9.0) or 0.091 M Sodium Borate (pH 8.5)[4]
-
Nuclease-free water
-
Purification column (e.g., desalting column or HPLC system)[4][5]
-
UV-Vis Spectrophotometer
Procedure
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10-14 mM.[4] It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.
-
Labeling Reaction:
-
In a microcentrifuge tube protected from light, add the dissolved oligonucleotide.
-
Add the dissolved this compound to the oligonucleotide solution. A molar excess of dye is typically used.[3]
-
Vortex the mixture gently.
-
Incubate the reaction for at least 2 hours at room temperature, or overnight.[4] Keep the tube protected from light during incubation.
-
-
Purification of the Labeled Oligonucleotide:
-
Remove the excess, unreacted this compound and other small molecules using a desalting column (e.g., Glen Gel-Pak™) or through ethanol precipitation.[4]
-
For higher purity, which is often required for FISH probes, purification by High-Performance Liquid Chromatography (HPLC) is recommended.[1][5] Reverse-phase HPLC can effectively separate the labeled oligonucleotide from the unlabeled one.[5]
-
-
Quantification and Quality Control:
-
Measure the absorbance of the purified Cy3-labeled oligonucleotide solution at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3) using a spectrophotometer.[7]
-
Calculate the concentration of the oligonucleotide and the dye.
-
Determine the Degree of Labeling (DOL), which represents the average number of dye molecules per oligonucleotide molecule.[7]
-
Calculation of Degree of Labeling (DOL)
-
Concentration of Cy3:
-
[Cy3] (M) = A_550 / ε_Cy3
-
Where A_550 is the absorbance at ~550 nm and ε_Cy3 is the molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).
-
-
Concentration of Oligonucleotide:
-
First, calculate the contribution of the Cy3 dye to the absorbance at 260 nm: A_260_dye = A_550 * CF_260 (where CF₂₆₀ for Cy3 is approximately 0.08).
-
Next, calculate the corrected absorbance of the oligonucleotide at 260 nm: A_260_oligo = A_260_measured - A_260_dye.
-
[Oligo] (M) = A_260_oligo / ε_oligo
-
Where ε_oligo is the molar extinction coefficient of the oligonucleotide, which can be calculated based on its sequence.
-
-
Degree of Labeling (DOL):
-
DOL = [Cy3] / [Oligo]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of this compound. | Use anhydrous DMSO/DMF and prepare the dye solution immediately before use. |
| Incorrect pH of conjugation buffer. | Ensure the pH is between 8.3 and 9.0.[3][9] | |
| Low oligonucleotide concentration. | Increase the concentration of the oligonucleotide in the reaction.[9] | |
| High Background in FISH | Incomplete removal of free dye. | Optimize the purification step. HPLC is recommended for high purity.[1][5] |
| Non-specific binding of the probe. | Adjust hybridization and wash conditions (stringency, temperature).[10] | |
| Weak FISH Signal | Low incorporation of the dye. | Re-evaluate the labeling protocol and consider increasing the molar excess of the dye. Double-labeling the probe (DOPE-FISH) can also increase signal intensity.[2][11] |
| Photobleaching of Cy3. | Minimize exposure of the probe and hybridized sample to light. Use an antifade mounting medium.[10][12] |
Conclusion
This protocol provides a comprehensive guide for the successful labeling of amino-modified oligonucleotides with this compound for use as FISH probes. Adherence to the recommended reaction conditions, proper handling of reagents, and thorough purification are critical for obtaining high-quality labeled probes that will yield specific and bright signals in FISH experiments. For troubleshooting and further optimization, refer to the provided guidelines.
References
- 1. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. Cy3 NHS Oligo Modifications from Gene Link [genelink.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. labcluster.com [labcluster.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) Improves Signal Intensity and Increases rRNA Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicallab.com [clinicallab.com]
Application Notes and Protocols: Cy3 NHS Ester for Flow Cytometry Analysis of Cell Surface Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) NHS ester is a bright, photostable, amine-reactive fluorescent dye commonly utilized for the covalent labeling of proteins, antibodies, and other biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group efficiently reacts with primary amines on target molecules to form stable amide bonds.[2] With an excitation maximum around 550-555 nm and an emission maximum around 569-570 nm, Cy3 is well-suited for detection by flow cytometers equipped with standard 532 nm or 561 nm lasers.[1][2][3] These application notes provide detailed protocols for the conjugation of Cy3 NHS ester to antibodies and their subsequent use in the analysis of cell surface markers by flow cytometry.
Key Features of this compound
-
Bright and Photostable Fluorescence: Cy3 provides a strong and stable fluorescent signal, enabling sensitive detection of cell surface markers.[1]
-
Amine-Reactive Chemistry: The NHS ester group allows for straightforward and efficient labeling of antibodies and other proteins at primary amine sites, such as lysine residues.[2][4]
-
pH Dependence: The labeling reaction is pH-dependent, with optimal results achieved in a slightly basic buffer (pH 8.2 - 8.5).[2][5]
-
Spectral Properties: Cy3's excitation and emission spectra are compatible with common flow cytometer laser lines and filter sets, often falling within the "Cy3" or "TRITC" channels.[2][3]
-
Water Solubility: Cy3 dyes are generally water-soluble, which is advantageous for labeling biological molecules in aqueous buffers.[1]
Data Presentation
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | 550 - 555 nm | [3][6] |
| Maximum Emission Wavelength (λem) | 569 - 570 nm | [3][6] |
| Molecular Weight | ~766 - 829.03 g/mol | [3][7] |
| Recommended Storage (Powder) | -20°C, protected from light | [2][8] |
| Solubility | DMSO, DMF, Water | [1] |
Table 2: Recommended Parameters for Antibody Labeling with this compound
| Parameter | Recommendation | Reference(s) |
| Antibody Concentration | 2 - 10 mg/mL | [5][9] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, 0.1 M Sodium Bicarbonate) | [10] |
| Reaction pH | 8.2 - 8.5 | [2][5] |
| Molar Ratio (Dye:Antibody) | Start with 10:1 | [9][10] |
| Incubation Time | 1 hour at room temperature | [11] |
| Quenching of Reaction | (Not explicitly detailed in provided search results) |
Table 3: General Protocol Parameters for Cell Surface Staining in Flow Cytometry
| Parameter | Recommendation | Reference(s) |
| Cell Concentration | 1 x 10⁶ cells/mL | [12] |
| Staining Buffer | PBS with 2% BSA | [10] |
| Fc Receptor Blocking | Optional, but recommended | [10][12] |
| Antibody Incubation | 20 - 30 minutes at 4°C in the dark | [10] |
| Washing Steps | 2-3 times with staining buffer | [10][13] |
Experimental Protocols
Protocol 1: Covalent Labeling of Antibodies with this compound
This protocol details the procedure for conjugating this compound to a primary or secondary antibody.
A. Reagent Preparation:
-
Antibody Preparation:
-
The antibody solution should be in an amine-free buffer such as PBS or 0.1 M sodium bicarbonate.[10] Buffers containing Tris or glycine will interfere with the labeling reaction and must be removed via dialysis or buffer exchange.
-
For optimal labeling, the recommended antibody concentration is between 2-10 mg/mL.[5][9]
-
-
This compound Stock Solution:
B. Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if necessary.[9]
-
Slowly add the dissolved this compound to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.[9][10] The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring, protected from light.[11]
C. Purification of the Conjugate:
-
Separate the Cy3-conjugated antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[11]
-
Collect the fractions containing the labeled antibody. The first colored peak to elute is the conjugated antibody.
-
The degree of labeling (DOL) can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~552 nm (for Cy3).[7]
D. Storage:
-
Store the purified Cy3-conjugated antibody at 2-8°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (final concentration of 2 mM) or aliquoting and storing at -20°C.[11]
Protocol 2: Flow Cytometry Staining and Analysis of Cell Surface Markers
This protocol provides a general workflow for staining a cell suspension with a Cy3-conjugated antibody for flow cytometric analysis.[10]
A. Cell Preparation:
-
Prepare a single-cell suspension from your tissue or cell culture.
-
Ensure the final cell preparation is a homogenous suspension free of clumps, with a density of 1x10⁶ to 1x10⁷ cells/mL in a suitable staining buffer (e.g., PBS with 2% BSA).[10]
-
Determine cell viability; it should ideally be above 90%.
B. Staining Protocol:
-
Transfer a known number of cells (e.g., 1x10⁶) into a 5 mL FACS tube.
-
(Optional but Recommended) Blocking: To prevent non-specific binding to Fc receptors, you can add an Fc block and incubate according to the manufacturer's instructions.[10][12]
-
Antibody Incubation: Add the predetermined optimal amount of the Cy3-conjugated antibody to the cell suspension. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[10]
-
Washing: Add 1-2 mL of staining buffer to the tube, centrifuge the cells (e.g., 500 x g for 5 minutes at 4°C), and carefully decant the supernatant.[10] Repeat the wash step.[10]
-
Resuspension: Resuspend the cell pellet in an appropriate volume of buffer (e.g., 300-500 µL) for analysis.[10]
C. Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a laser (e.g., 532 nm or 561 nm) and detector suitable for Cy3 excitation and emission.[10]
-
If samples are not analyzed immediately, they can be fixed with 1-4% paraformaldehyde (PFA), which preserves the cells for several days when stored at 4°C. Note that fixation will kill the cells.
Visualizations
Caption: Workflow for conjugating antibodies with this compound.
Caption: General workflow for cell surface marker analysis using flow cytometry.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. genecopoeia.com [genecopoeia.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
Application Notes and Protocols for Förster Resonance Energy Transfer (FRET) using Cy3 and Cy5 NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Cy3 and Cy5 fluorophore pair in Förster Resonance Energy Transfer (FRET) experiments. FRET is a powerful technique for investigating molecular interactions, conformational changes, and spatial proximity in biological systems at the nanometer scale.[1][2] The Cy3 (donor) and Cy5 (acceptor) pair is widely used due to its favorable spectral overlap, high quantum yield, and photostability.[1]
Principles of FRET
Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor. When the donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor fluorophore if certain conditions are met. This energy transfer results in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence emission.[1]
The efficiency of FRET (E) is exquisitely sensitive to the distance (r) between the donor and acceptor, following the inverse sixth power relationship:
E = 1 / (1 + (r/R₀)⁶)
where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.[1] For the Cy3-Cy5 pair, the Förster distance is typically around 5-6 nm, making it an ideal spectroscopic ruler for studying molecular interactions within this range.[1][3][4][5] This extreme sensitivity to distance allows FRET to be used for proximity experiments.[5]
The Cy3-Cy5 FRET Pair
The selection of a suitable donor-acceptor pair is critical for successful FRET experiments.[1] Cy3 and Cy5 are cyanine dyes that represent a popular and well-characterized FRET pair for several reasons:
-
Spectral Overlap: The emission spectrum of Cy3 (the donor) significantly overlaps with the excitation spectrum of Cy5 (the acceptor), which is a prerequisite for efficient FRET.[1]
-
Distinct Spectra: While their spectra overlap, the emission peaks of Cy3 and Cy5 are sufficiently separated to allow for their individual detection with appropriate filter sets, minimizing spectral bleed-through.[1]
-
High Quantum Yields and Extinction Coefficients: These properties contribute to bright signals and the ability to measure distances greater than 100 Å.[5]
-
Photostability: Both dyes exhibit good photostability, which is crucial for experiments requiring prolonged observation, such as single-molecule FRET (smFRET).[6]
-
Commercial Availability: Cy3 and Cy5 are readily available in various reactive forms, including N-hydroxysuccinimide (NHS) esters for labeling primary amines.[6]
Quantitative Data Summary
| Parameter | Cy3 (Donor) | Cy5 (Acceptor) | Reference |
| Excitation Maximum (Ex max) | ~550 nm | ~650 nm | [7] |
| Emission Maximum (Em max) | ~570 nm | ~670 nm | [7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.16 | ~0.20 | [4] |
| Förster Distance (R₀) for Cy3-Cy5 pair | \multicolumn{2}{c | }{~5.0 - 6.0 nm (~50 - 60 Å)} | [3][5][8] |
Experimental Design and Workflow
A typical FRET experiment using Cy3 and Cy5 involves several key stages, from sample preparation to data analysis.[1] The following diagram illustrates a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecopoeia.com [genecopoeia.com]
- 8. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Labeling Peptides with Cy3 NHS Ester for Binding Assays
Introduction
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye commonly utilized for labeling peptides and other biomolecules in various biological applications, including binding assays.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of Cy3 readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable amide bond.[1][3][4] This covalent conjugation allows for the sensitive detection and quantification of peptide binding to its target molecule through fluorescence-based techniques like fluorescence polarization, FRET, and fluorescence microscopy.[2][5]
Principle of the Reaction
The labeling reaction involves the acylation of a primary amine on the peptide by the Cy3 NHS ester.[6] This reaction is highly dependent on pH, with optimal conditions typically being slightly basic (pH 8.2-9.3).[7][8] At this pH, the primary amino groups are deprotonated and thus sufficiently nucleophilic to attack the ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[8] It is crucial to use amine-free buffers, such as phosphate, bicarbonate, or borate buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the NHS ester, reducing labeling efficiency.[7][8]
Experimental Protocols
This section provides a detailed methodology for labeling peptides with this compound, including reagent preparation, the labeling reaction, purification of the conjugate, and characterization of the labeled peptide.
1. Reagent and Peptide Preparation
-
Peptide Solution: Dissolve the peptide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[7][9] If the peptide is dissolved in a buffer containing primary amines, it must be extensively dialyzed against the labeling buffer.[7]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[7][9] Vortex thoroughly to ensure the dye is completely dissolved.[7] Reconstituted this compound can be stored at -20°C for up to two weeks in small aliquots to avoid repeated freeze-thaw cycles.[6][8]
2. Peptide Labeling Reaction
-
Add the appropriate volume of the this compound stock solution to the peptide solution. The molar ratio of dye to peptide is a critical parameter that often requires optimization. A starting point is a 3-10 fold molar excess of the dye.[10]
-
Vortex the reaction mixture gently and incubate for 1 hour at room temperature, protected from light.[7] Longer incubation times may be necessary at lower pH values.[8]
-
The reaction can also be performed overnight on ice.[11]
3. Purification of the Labeled Peptide
Purification is essential to remove unreacted this compound and hydrolysis byproducts, which can interfere with downstream applications.[7]
-
Gel Filtration Chromatography: This is a common method for separating the labeled peptide from the free dye.[7]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to achieve high purity of the labeled peptide.[12][13] This method is particularly useful for separating labeled from unlabeled peptides.
-
Dialysis: For larger peptides, dialysis can be used to remove the small, unreacted dye molecules.[14]
4. Characterization of the Cy3-Labeled Peptide
-
Spectrophotometric Analysis: The degree of labeling (DOL), which is the average number of dye molecules per peptide molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the peptide) and ~555 nm (for Cy3).[3] The following formula can be used:
-
DOL = (A_max × ε_peptide) / ((A_280 - (A_max × CF)) × ε_dye)
-
A_max = Absorbance of the conjugate at ~555 nm
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_peptide = Molar extinction coefficient of the peptide at 280 nm
-
ε_dye = Molar extinction coefficient of Cy3 at ~555 nm (typically ~150,000 M⁻¹cm⁻¹)
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye; often around 0.05-0.1)
-
-
-
SDS-PAGE Analysis: The purified conjugate can be analyzed by SDS-PAGE followed by fluorescence scanning of the gel. A single fluorescent band corresponding to the molecular weight of the peptide should be observed.[7] The presence of a low molecular weight fluorescent band indicates residual free dye.[7]
Data Presentation
Table 1: Summary of Quantitative Data for this compound Labeling of Peptides
| Parameter | Recommended Value | Source(s) |
| Reaction pH | 8.2 - 9.3 | [7][8] |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, PBS, Borate | [7][8][9] |
| Peptide Concentration | 1 - 10 mg/mL | [7][8] |
| This compound Solvent | Anhydrous DMSO or DMF | [7][14] |
| Dye:Peptide Molar Ratio | 3:1 to 10:1 (optimization may be needed) | [10] |
| Reaction Time | 1 hour to overnight | [7][11] |
| Reaction Temperature | Room Temperature or on ice | [7][11] |
| Purification Methods | Gel Filtration (Sephadex G-25), HPLC, Dialysis | [7][12][14] |
Visualizations
Caption: Experimental workflow for labeling peptides with this compound.
Caption: Chemical reaction of this compound with a peptide's primary amine.
References
- 1. lifetein.com [lifetein.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 11. interchim.fr [interchim.fr]
- 12. lifetein.com [lifetein.com]
- 13. Characterization of receptors using cyanine 3-labeled neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
Cy3 NHS Ester for Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 3 (Cy3) N-hydroxysuccinimidyl (NHS) ester is a bright, photostable, amine-reactive fluorescent dye widely used for labeling biomolecules in various applications, including live cell imaging.[1][2] Its vibrant orange fluorescence, with an excitation maximum around 555 nm and an emission maximum around 570 nm, makes it compatible with standard microscopy filter sets, such as those for TRITC.[1][3] The NHS ester moiety reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds, enabling covalent labeling.[3][4] This document provides detailed considerations, protocols, and troubleshooting for the use of Cy3 NHS ester in live cell imaging.
Data Presentation
Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 555 nm | [5][6] |
| Emission Maximum (λem) | 570 nm | [5][6] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φ) | 0.31 | [5][6] |
| Molecular Weight | ~641.5 g/mol | [5] |
| Solubility | DMSO, DMF, DCM | [5] |
| Storage | -20°C, protected from light | [3][5] |
Visualizations
Chemical Reaction of this compound
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Live Cell Surface Labeling
References
Application Notes and Protocols for Single-Molecule Imaging with Cy3 NHS Ester Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule imaging has emerged as a powerful technique to investigate the dynamics, interactions, and conformational changes of individual protein molecules, providing insights that are often obscured in ensemble measurements. The choice of fluorescent probe is critical for the success of these experiments. Cyanine 3 (Cy3) is a bright and photostable fluorescent dye well-suited for single-molecule studies.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative, Cy3 NHS ester, is a widely used reagent for covalently labeling proteins by reacting with primary amines on lysine residues and the N-terminus, forming a stable amide bond.[3][4][5]
These application notes provide a comprehensive guide to using this compound for labeling proteins for single-molecule imaging studies. We include detailed protocols for protein labeling and purification, sample preparation for Total Internal Reflection Fluorescence (TIRF) microscopy, and data acquisition. Additionally, we present key photophysical properties of Cy3 and a troubleshooting guide for the labeling process.
Quantitative Data Summary
For successful single-molecule imaging, understanding the photophysical properties of the chosen fluorophore is essential. The following tables summarize the key spectral characteristics of Cy3 and recommended starting parameters for protein labeling.
Table 1: Photophysical Properties of Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 - 555 nm | [1][2][3][6] |
| Emission Maximum (λem) | ~569 - 570 nm | [1][2][3][6] |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | [1][6] |
| Fluorescence Quantum Yield (ΦF) | ~0.31 | [6] |
| Fluorescence Lifetime (τ) | 0.17 ns (center of cell) - 0.86 ns (periphery of cell) | [3] |
Table 2: Recommended Parameters for this compound Protein Labeling
| Parameter | Recommended Value | Notes |
| Reaction Buffer | Amine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS) | Buffers containing primary amines like Tris will compete with the protein for the dye. |
| Reaction pH | 8.3 - 8.5 | Optimal for the reaction between NHS ester and primary amines.[3] |
| Dye to Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each protein to achieve the desired degree of labeling.[7] |
| Protein Concentration | >1 mg/mL | Higher protein concentrations generally lead to better labeling efficiency. |
| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can minimize protein degradation. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5 | To stop the labeling reaction. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes a general procedure for labeling a protein with this compound. The amounts and volumes should be scaled according to the specific experiment.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer at a concentration of at least 1 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Stock Solution:
-
Dissolve the this compound powder in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding the reaction buffer.
-
Add the desired molar excess of this compound solution to the protein solution while gently vortexing. The volume of the dye solution should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein, which will be visible as a colored band that separates from the free dye.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3).
-
-
-
Storage:
-
Store the labeled protein at 4°C or -20°C, protected from light. The appropriate storage conditions will depend on the stability of the protein.
-
Protocol 2: Sample Preparation and Single-Molecule Imaging using TIRF Microscopy
This protocol outlines the steps for immobilizing Cy3-labeled proteins on a glass coverslip for imaging with a TIRF microscope.
Materials:
-
Quartz or glass coverslips
-
Biotin-PEG-silane and mPEG-silane
-
Streptavidin
-
Biotinylated antibody or ligand specific to the protein of interest
-
Cy3-labeled protein
-
Imaging Buffer (e.g., T50 buffer (10 mM Tris-HCl, pH 8.0, 50 mM NaCl) supplemented with an oxygen scavenging system and a triplet-state quencher)
Procedure:
-
Surface Passivation:
-
Clean the coverslips thoroughly.
-
Functionalize the coverslips with a mixture of biotin-PEG-silane and mPEG-silane to create a passivated surface with biotin anchor points.
-
-
Flow Cell Assembly:
-
Assemble a flow cell using the passivated coverslip.
-
-
Streptavidin Coating:
-
Introduce a solution of streptavidin (0.1 mg/mL) into the flow cell and incubate for 5-10 minutes.
-
Wash the flow cell with imaging buffer to remove unbound streptavidin.
-
-
Immobilization of Biotinylated Anchor:
-
Introduce a solution of the biotinylated antibody or ligand into the flow cell and incubate for 5-10 minutes. This will bind to the streptavidin, creating a specific surface for protein capture.
-
Wash the flow cell with imaging buffer.
-
-
Immobilization of Cy3-Labeled Protein:
-
Introduce a dilute solution of the Cy3-labeled protein (in the pM to nM range) into the flow cell. The optimal concentration needs to be determined empirically to achieve a suitable density of single molecules for imaging.
-
Incubate for 5-10 minutes to allow the protein to bind to the immobilized antibody/ligand.
-
Wash the flow cell thoroughly with imaging buffer to remove unbound protein.
-
-
Single-Molecule Imaging:
-
Mount the flow cell on a TIRF microscope.
-
Excite the Cy3 fluorophores using a laser line close to its excitation maximum (e.g., 532 nm or 561 nm).
-
Collect the fluorescence emission using an appropriate filter set and a sensitive camera (e.g., EMCCD or sCMOS).
-
Acquire a time-series of images (a movie) to observe the dynamics of the individual protein molecules.
-
Visualizations
Signaling Pathway: Protein-DNA Interaction
The following diagram illustrates a simplified workflow for studying the interaction of a Cy3-labeled DNA-binding protein with a surface-immobilized DNA molecule using single-molecule FRET.
A simplified schematic of a single-molecule FRET experiment to study protein-DNA interactions.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow, from protein labeling to single-molecule data acquisition.
The overall experimental workflow for single-molecule imaging with Cy3-labeled proteins.
References
- 1. goldbio.com [goldbio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 6. This compound, 2632339-91-2 | BroadPharm [broadpharm.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Cy3 NHS ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Cy3 NHS ester.
Troubleshooting Guide
Low labeling efficiency with this compound is a common issue that can often be resolved by systematically evaluating and optimizing key reaction parameters. Use this guide to diagnose and address potential problems in your experimental workflow.
Problem: Low or No Fluorescent Signal After Labeling
First, confirm the integrity of your this compound. Improper storage or handling can lead to hydrolysis and inactivation. Once reagent quality is confirmed, proceed through the following troubleshooting steps.
Step 1: Verify Reaction Buffer Conditions
The pH and composition of your reaction buffer are critical for successful labeling.
-
pH is a Balancing Act: The reaction between this compound and a primary amine is highly pH-dependent. At a low pH, the target primary amines on your biomolecule are protonated and non-nucleophilic, preventing the reaction.[1][2][3][4] Conversely, at a high pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction and reduces efficiency.[1][2][4][5][6][7][8][9]
-
Avoid Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency.[2][4][9][10]
Step 2: Optimize Reactant Concentrations and Ratios
The concentrations of both your biomolecule and the this compound can impact the outcome of the labeling reaction.
-
Protein Concentration: Low protein concentrations can lead to lower labeling efficiency due to the competing hydrolysis of the NHS ester.[4][9]
-
Molar Ratio of Dye to Protein: An insufficient amount of this compound will result in a low degree of labeling (DOL). Conversely, an excessive amount can lead to over-labeling, which may cause protein precipitation or fluorescence self-quenching.[14][15]
Step 3: Review Incubation Time and Temperature
The duration and temperature of the incubation period influence the balance between the labeling reaction and the hydrolysis of the NHS ester.
-
Standard Conditions: Reactions are typically incubated for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Troubleshooting:
-
If you suspect significant hydrolysis is occurring (e.g., at a higher pH), performing the reaction at 4°C overnight can help minimize this side reaction, though it may require a longer incubation time to achieve sufficient labeling.[4]
-
If the reaction is slow, a longer incubation at room temperature might be beneficial.[4]
-
Step 4: Ensure Proper Reagent Preparation and Handling
The stability of the this compound is critical for its reactivity.
-
Dissolving the Dye: this compound is often not readily soluble in aqueous buffers and is susceptible to hydrolysis.[14][16] It should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][9][12][14][17] Ensure the DMF is amine-free, as contaminants can react with the NHS ester.[2][3][5][6]
-
Storage: Store the solid this compound desiccated and protected from light at -20°C.[16][18][19][20] Once dissolved in an organic solvent, it is recommended to use the solution immediately or store it in small aliquots at -20°C for a short period (up to two weeks).[3][5][8][18] Avoid repeated freeze-thaw cycles.[10][11] Aqueous solutions of the dye are not stable and should be used immediately.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound labeling reaction?
The labeling reaction involves the nucleophilic attack of a primary amine (-NH₂) from the target biomolecule (typically the ε-amino group of a lysine residue or the N-terminus) on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester.[1][21] This results in the formation of a stable amide bond and the release of NHS as a byproduct.[9][]
Q2: How does pH affect the stability of the this compound?
The NHS ester is susceptible to hydrolysis, a competing reaction with water that renders it inactive for conjugation. The rate of this hydrolysis is significantly accelerated at higher pH values.[1][2][9] Therefore, the optimal pH for labeling is a compromise that maximizes the reactivity of the target amine while minimizing the rate of NHS ester hydrolysis.
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Temperature | Half-Life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 9.0 | - | Minutes |
(Data compiled from multiple sources)[9][23]
Q3: My protein precipitates after the labeling reaction. What could be the cause?
Protein precipitation post-labeling can occur for a few reasons:
-
Over-labeling: Attaching too many dye molecules can alter the protein's solubility properties.
-
Hydrophobic Dyes: Labeling with hydrophobic dyes can cause the protein to aggregate and precipitate.[14]
-
Organic Solvents: The organic solvent (DMSO or DMF) used to dissolve the dye may destabilize sensitive proteins.[14]
To mitigate this, you can try reducing the molar excess of the this compound, decreasing the reaction time, or performing the reaction at 4°C.[14]
Q4: How do I determine the efficiency of my labeling reaction?
The efficiency of the labeling reaction is typically quantified by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[1][15] This can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:
-
At 280 nm (A₂₈₀): To determine the protein concentration.
-
At the absorbance maximum of the dye (A_max): For Cy3, this is approximately 550 nm.
A correction factor must be applied to the A₂₈₀ reading to account for the dye's absorbance at this wavelength. The specific formulas for calculating the DOL can be found in the technical documentation provided with your labeling kit.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.[4]
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Quench the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any remaining NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~550 nm to calculate the DOL.
-
Logical Troubleshooting Workflow
If you are experiencing low labeling efficiency, follow this logical workflow to identify and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abpbio.com [abpbio.com]
- 13. benchchem.com [benchchem.com]
- 14. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 15. This compound | AAT Bioquest [aatbio.com]
- 16. ibiantech.com [ibiantech.com]
- 17. genecopoeia.com [genecopoeia.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. goldbio.com [goldbio.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. benchchem.com [benchchem.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
How to calculate degree of labeling for Cy3 conjugates
Welcome to the technical support center for Cy3 conjugates. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the calculation of the Degree of Labeling (DOL) for Cy3-conjugated molecules, particularly proteins and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL)?
A1: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a crucial metric that defines the average number of dye molecules covalently attached to a single protein or antibody molecule.[1][2][3] It is expressed as a molar ratio of the fluorescent label to the protein.[4]
Q2: Why is it important to calculate the DOL?
A2: Calculating the DOL is essential for ensuring the quality and consistency of your conjugates. An optimal DOL is critical for maximizing the fluorescence signal in downstream applications. Low DOL can result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potential protein aggregation or loss of function.[2][5][6]
Q3: What is the optimal DOL for Cy3-protein conjugates?
A3: The ideal DOL can vary depending on the specific protein and the intended application.[7] For most antibodies, a DOL range of 2 to 10 is generally considered optimal.[4] However, for many proteins, a DOL between 0.5 and 1 is recommended to avoid adverse effects on protein function.[2] It is often necessary to determine the optimal DOL empirically through small-scale labeling experiments.[4]
Q4: What information is needed to calculate the DOL?
A4: To calculate the DOL, you will need to spectrophotometrically measure the absorbance of your purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of Cy3 (approximately 550-555 nm).[8][9] You will also need the molar extinction coefficients of both the protein and the Cy3 dye, as well as a correction factor to account for the dye's absorbance at 280 nm.[3][7]
Experimental Protocol: Calculating the Degree of Labeling
This protocol outlines the spectrophotometric method for determining the DOL of a Cy3-protein conjugate.
Materials:
-
Purified Cy3-protein conjugate
-
Appropriate buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purify the Conjugate: It is critical to remove all unconjugated "free" Cy3 dye from the labeled protein. This can be achieved using methods like size-exclusion chromatography (e.g., Sephadex G-25 spin columns), dialysis, or affinity chromatography.[5][7][]
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the maximum absorbance wavelength for Cy3, which is typically around 555 nm (A_max).[8]
-
If the absorbance readings are too high (generally above 2.0), dilute the sample with a known volume of buffer and record the dilution factor.[4][5]
-
-
Calculate the Degree of Labeling (DOL): Use the following formula to calculate the DOL:
DOL = (A_max * ε_protein) / [(A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye] [3][7]
Where:
-
A_max = Absorbance of the conjugate at the Cy3 maximum absorbance wavelength (~555 nm).
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
CF₂₈₀ = Correction factor for the Cy3 dye's absorbance at 280 nm.
-
ε_dye = Molar extinction coefficient of the Cy3 dye at its maximum absorbance (in M⁻¹cm⁻¹).
-
Quantitative Data Summary:
| Parameter | Symbol | Value for Cy3 | Unit |
| Maximum Absorbance Wavelength | λ_max | ~555 | nm |
| Molar Extinction Coefficient | ε_dye | 150,000 | M⁻¹cm⁻¹ |
| Correction Factor at 280 nm | CF₂₈₀ | ~0.08 | - |
Note: The exact values for λ_max and CF₂₈₀ for Cy3 can vary slightly between different suppliers. Always refer to the manufacturer's specifications for the specific Cy3 reagent used. The molar extinction coefficient for the protein is specific to that protein. For IgG, a typical value is ~210,000 M⁻¹cm⁻¹.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | Inefficient Labeling Reaction: - Incorrect pH of the reaction buffer (optimal is typically 8.2-9.0).[7][11]- Presence of primary amine-containing buffers (e.g., Tris, glycine).[7][9]- Low protein concentration.[7]- Insufficient molar ratio of dye to protein. | - Ensure the reaction buffer is at the optimal pH.- Use an amine-free buffer like PBS, MES, or HEPES.[7]- Concentrate the protein solution if it is too dilute.[7]- Increase the molar excess of the Cy3-NHS ester. |
| Inactive Reagents: - Hydrolysis of the NHS ester dye due to moisture. | - Prepare the dye solution immediately before use.[11]- Store the dye desiccated and protected from light. | |
| High Degree of Labeling (Overlabeling) | Excessive Dye Concentration: - Too high a molar ratio of dye to protein. | - Reduce the amount of dye used in the labeling reaction.- Decrease the reaction time.[7] |
| High Number of Reactive Sites: - The protein has a large number of accessible primary amines (e.g., lysines). | - Optimize the dye-to-protein ratio through titration experiments. | |
| Low Fluorescence Signal | Fluorescence Quenching: - Overlabeling can cause self-quenching between adjacent dye molecules.[5][6] | - Aim for a lower, more optimal DOL by adjusting the labeling conditions. |
| Protein Aggregation: - Overlabeling can sometimes lead to protein precipitation.[7] | - Reduce the degree of labeling. | |
| High Background Fluorescence | Incomplete Removal of Free Dye: - The purification step was not sufficient to remove all unconjugated Cy3.[12] | - Repeat the purification step (e.g., run a second gel filtration column or perform extensive dialysis).[7]- Check the purity of the conjugate using methods like SDS-PAGE.[7] |
Visual Workflows
Caption: Experimental workflow for Cy3 labeling and DOL calculation.
Caption: Troubleshooting flowchart for suboptimal DOL results.
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
Technical Support Center: Preventing Photobleaching of the Cy3 Fluorophore
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the Cy3 fluorophore in microscopy experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My Cy3 signal is fading very quickly. What is causing this and how can I fix it?
Answer: Rapid signal loss, or photobleaching, of Cy3 is a common issue that can compromise your results. The primary causes are photooxidation and thermally activated structural rearrangement of the fluorophore.[1] Here is a step-by-step guide to troubleshoot and mitigate this problem:
Experimental Protocol: Troubleshooting Rapid Cy3 Photobleaching
-
Reduce Excitation Power: High-intensity light is a major contributor to photobleaching.[2]
-
Minimize Exposure Time: The total time your sample is exposed to excitation light directly impacts the extent of photobleaching.[3]
-
Reduce the camera exposure time to the minimum required for a clear image.
-
Use the microscope's shutter to block the light path when not actively acquiring images.[4]
-
For live-cell imaging, avoid continuous illumination. Use time-lapse settings with the longest possible interval between acquisitions.
-
-
Optimize Your Imaging Buffer with Antifade Reagents: Antifade reagents are chemical cocktails that reduce photobleaching, often by scavenging reactive oxygen species (ROS).[5][6]
-
Incorporate a commercial or homemade antifade reagent into your mounting medium or imaging buffer.
-
For live-cell imaging, ensure the antifade reagent is non-toxic and suitable for your cell type.[7]
-
-
Check Your Mounting Medium: The choice of mounting medium can significantly influence fluorophore stability.
-
Consider the Local Environment: The chemical environment surrounding the fluorophore can affect its photostability.
-
Ensure the pH of your imaging buffer is optimal for Cy3.
-
Minimize the presence of molecular oxygen, a key player in photooxidation, by using oxygen scavenging systems like glucose oxidase/catalase (GOC).[11]
-
Question: I am seeing high background fluorescence and my Cy3 signal is weak. What should I do?
Answer: High background can obscure your specific signal. Here’s how to address this issue:
Experimental Protocol: Troubleshooting High Background and Weak Signal
-
Optimize Antibody Concentrations: If you are performing immunofluorescence, improper antibody concentrations can lead to high background or a weak signal.
-
Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[12]
-
-
Improve Blocking: Inadequate blocking can result in non-specific antibody binding.
-
Ensure your blocking buffer is appropriate for your sample and antibodies.
-
Increase the blocking time or try a different blocking agent.
-
-
Thorough Washing: Insufficient washing can leave unbound antibodies, contributing to background noise.
-
Increase the number and duration of your wash steps after antibody incubations.[13]
-
-
Check for Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, creating background signal.
-
Image an unstained control sample to assess the level of autofluorescence.
-
If autofluorescence is high, consider using a different fluorophore that emits in a spectral region with lower background.
-
-
Select a More Photostable Fluorophore: Cy3 is known to be less photostable than some other dyes.[2][14]
-
For demanding applications requiring long exposure times, consider using more robust alternatives like Alexa Fluor 555 or ATTO 550.[14]
-
Frequently Asked Questions (FAQs)
What is photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[14][15] When a fluorophore like Cy3 absorbs light, it enters an excited state. From this excited state, it can undergo chemical reactions, often with molecular oxygen, that permanently damage the molecule and prevent it from emitting light.[5][16]
How do antifade reagents work?
Antifade reagents protect fluorophores from photobleaching primarily by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation.[6] ROS, such as singlet oxygen and superoxide radicals, are highly reactive molecules that can chemically attack and destroy the fluorophore.[15][16] By neutralizing these harmful species, antifade reagents extend the fluorescent lifetime of the dye. Some common components of antifade reagents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.[7]
What are oxygen scavenging systems and how do they help?
Oxygen scavenging systems are enzymatic reactions added to the imaging buffer to remove dissolved molecular oxygen.[11] Since oxygen is a key participant in the photooxidation reactions that lead to photobleaching, reducing its concentration can significantly enhance fluorophore stability.[1][17] Common oxygen scavenging systems include glucose oxidase and catalase (GOC) or protocatechuate-3,4-dioxygenase (PCD).[11] It is important to note that for live-cell imaging, removing oxygen can impact cellular metabolism.[17]
Can I use any mounting medium with Cy3?
While many mounting media are compatible with Cy3, some are specifically formulated with antifade reagents to enhance its photostability.[8][9][18] It is crucial to choose a mounting medium that is compatible with cyanine dyes. For instance, some older antifade formulations containing p-phenylenediamine (PPD) have been reported to cause a loss of fluorescence in Cy dyes.[7][10] Always check the manufacturer's recommendations for your specific mounting medium.
Data Presentation
Table 1: Comparison of Photostability of Cy3 and Alternative Fluorophores
| Fluorophore | Relative Photostability | Excitation Max (nm) | Emission Max (nm) |
| Cy3 | Moderate | ~550 | ~570 |
| Alexa Fluor 555 | High | ~555 | ~565 |
| ATTO 550 | High | ~554 | ~576 |
Note: Photostability is dependent on experimental conditions. Data compiled from various sources for relative comparison.[14]
Table 2: Common Antifade Reagents and Their Properties
| Antifade Reagent | Primary Mechanism | Suitability for Live-Cell Imaging | Notes |
| n-Propyl gallate (NPG) | ROS Scavenger | Yes | Can be difficult to dissolve.[7][10] |
| DABCO | ROS Scavenger | Yes | Less effective than PPD but also less toxic.[7][10] |
| Trolox | ROS Scavenger | Yes | A vitamin E analog.[6] |
| Glucose Oxidase/Catalase (GOC) | Oxygen Scavenger | Use with caution | Can affect cellular metabolism.[11][17] |
| p-Phenylenediamine (PPD) | ROS Scavenger | No | Can be toxic and may quench Cy dye fluorescence.[7][10] |
Visualizations
Caption: Simplified photobleaching pathway of a fluorophore.
Caption: Decision tree for troubleshooting Cy3 photobleaching.
Caption: Workflow for sample mounting with antifade medium.
References
- 1. Identification of a thermally activated process in the Cy3 photobleaching mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Anti-fade fluorescence mounting medium - aqueous, fluoroshield (ab104135) | Abcam [abcam.com]
Strategies to reduce background fluorescence in Cy3 staining
Welcome to the technical support center for Cy3 staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in Cy3 staining?
High background fluorescence in immunofluorescence experiments using Cy3 can originate from several sources, which can be broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include collagen, elastin, flavins, and lipofuscin.[1][2][3] Aldehyde-based fixatives like formalin and glutaraldehyde can also induce autofluorescence.[2][4]
-
Non-specific Antibody Binding: This occurs when the primary or secondary antibodies bind to unintended targets within the sample.[5][6] This can be caused by excessively high antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[5][6][7]
-
Reagent and Material Issues: Background fluorescence can be introduced by the reagents and materials used in the experiment, such as contaminated buffers, fluorescent mounting media, or even the plasticware.[8]
Q2: How can I determine the source of the high background in my Cy3 staining?
A systematic approach with proper controls is the best way to identify the source of high background.
-
Unstained Control: Image a sample that has gone through the entire staining procedure but without the addition of any primary or secondary antibodies. This will reveal the level of endogenous autofluorescence from the tissue itself and any fluorescence induced by the fixation process.[1][8][9]
-
Secondary Antibody Only Control: Prepare a sample with the secondary antibody but without the primary antibody. Staining in this control indicates non-specific binding of the secondary antibody.[1][7]
-
Isotype Control: Use an isotype control antibody, which is an antibody of the same isotype, host species, and conjugation as the primary antibody but does not have specificity for the target antigen. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.[9]
By comparing the fluorescence in these controls to your fully stained sample, you can pinpoint the likely cause of the high background.
Troubleshooting Guides
This section provides detailed guides to address specific issues related to high background fluorescence in Cy3 staining.
Guide 1: Reducing Autofluorescence
Autofluorescence is a common challenge, especially in tissues rich in collagen or when using aldehyde-based fixatives.
Problem: The unstained control sample shows significant background fluorescence.
Solutions:
| Strategy | Description | Key Considerations |
| Chemical Quenching | Treat samples with chemical reagents that reduce autofluorescence. | - Sodium Borohydride: Effective for reducing aldehyde-induced autofluorescence.[1][2] - Sudan Black B / Eriochrome Black T: Can reduce lipofuscin and formalin-induced autofluorescence.[1][4] - Commercial Reagents (e.g., TrueVIEW™): These kits are designed to quench autofluorescence from various sources, including tissue elements and fixatives.[1][10] |
| Photobleaching | Expose the sample to a light source to "bleach" the endogenous fluorophores before staining.[11] | This method can effectively reduce background without affecting the fluorescence of the subsequent staining.[11] It can be performed using LED arrays or the microscope's own light source.[11][12] |
| Choice of Fluorophore | Use fluorophores that emit in the far-red or near-infrared spectrum. | Autofluorescence is typically more prominent in the blue, green, and yellow regions of the spectrum.[1][2][4] Cy5 or Alexa Fluor 647 are often better choices for tissues with high autofluorescence. |
| Fixation Method | Optimize the fixation protocol. | Minimize fixation time with aldehyde fixatives.[1][4] Consider using alternative fixatives like chilled methanol or ethanol, which may induce less autofluorescence.[1][2][4] |
| Spectral Unmixing | Use advanced microscopy and software to computationally separate the Cy3 signal from the autofluorescence signal. | This technique requires a spectral microscope that can capture the emission spectrum at each pixel and software to unmix the different fluorescent signals.[13][14][15][16] |
Guide 2: Optimizing Antibody Staining
Non-specific binding of primary or secondary antibodies is a frequent cause of high background.
Problem: The secondary antibody-only control shows significant staining, or the overall background is high even with low autofluorescence.
Solutions:
| Strategy | Description | Key Considerations |
| Antibody Titration | Determine the optimal concentration for both primary and secondary antibodies. | High antibody concentrations increase the likelihood of non-specific binding.[5][6][7] Perform a dilution series to find the concentration that provides the best signal-to-noise ratio.[17] |
| Blocking | Block non-specific binding sites before antibody incubation. | Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary).[6] Bovine Serum Albumin (BSA) is also commonly used. Increase blocking time if necessary.[5] |
| Washing | Perform thorough washing steps between antibody incubations. | Insufficient washing can leave unbound antibodies, leading to high background.[5] Use a buffer like PBS with a mild detergent (e.g., 0.05% Tween-20) and wash multiple times.[18] |
| Incubation Time & Temperature | Optimize the incubation conditions for the primary antibody. | A common starting point is an overnight incubation at 4°C, which can often provide a good signal-to-noise ratio.[17] Shorter incubations at higher temperatures may require higher antibody concentrations.[17] |
| Secondary Antibody Selection | Use high-quality, cross-adsorbed secondary antibodies. | Cross-adsorbed antibodies have been purified to remove antibodies that may cross-react with immunoglobulins from other species, reducing non-specific binding. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by fixation with paraformaldehyde or glutaraldehyde.
-
Fixation and Permeabilization: Perform your standard fixation and permeabilization protocol.
-
Washing: Wash the samples three times with Phosphate Buffered Saline (PBS).
-
Sodium Borohydride Incubation: Prepare a fresh 0.1% solution of sodium borohydride in PBS. Incubate the samples in this solution for 15-30 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Blocking: Proceed with your standard blocking and immunolabeling protocol.
Protocol 2: Photobleaching to Reduce Endogenous Autofluorescence
This protocol can be used to reduce autofluorescence from tissue components like collagen and lipofuscin.
-
Sample Preparation: Mount your fixed and permeabilized tissue sections on slides.
-
Photobleaching:
-
Using a Microscope: Place the slide on the microscope stage and expose it to a broad-spectrum light source (e.g., from a mercury or xenon arc lamp) using a wide-band filter cube (like a DAPI or FITC cube) for an extended period (this can range from several minutes to over an hour, optimization is required).
-
Using an LED Array: Alternatively, place the slides under a white phosphor LED array for a period of time, which can range from a few hours to overnight.[11]
-
-
Staining: After photobleaching, proceed with your standard blocking and immunolabeling protocol.
Visualized Workflows
Caption: A flowchart for troubleshooting high background in Cy3 staining.
Caption: Workflow for reducing autofluorescence using photobleaching.
Caption: Workflow for chemical quenching of autofluorescence.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. sinobiological.com [sinobiological.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. origene.com [origene.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 16. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing Cy3 NHS Ester Protein Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dye-to-protein ratio for Cy3 NHS ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
A1: The optimal pH for the reaction between a this compound and primary amines on a protein is typically between 8.3 and 9.0.[1][2][3] At this pH, the primary amino groups (like the ε-amino group of lysine) are sufficiently deprotonated and therefore nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.[3] Labeling can occur at a lower pH (down to 7.0), but the reaction will be significantly slower.[2][4]
Q2: What type of buffer should I use for the labeling reaction?
A2: It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the this compound, dramatically reducing labeling efficiency.[1][5] Recommended buffers include phosphate, bicarbonate/carbonate, HEPES, or borate buffers.[1][2][6] A 0.1 M sodium bicarbonate solution is a common choice.[7]
Q3: What is the recommended molar ratio of dye to protein for labeling?
A3: The optimal molar ratio of this compound to protein depends on several factors, including the protein's concentration and the number of accessible lysine residues. A common starting point is a 5:1 to 20:1 molar excess of dye to protein.[2][8] For antibodies, ratios between 4 and 12 often yield the brightest conjugates.[2] It is recommended to perform a titration experiment to determine the optimal ratio for your specific protein and application.[9]
Q4: How can I determine the degree of labeling (DOL)?
A4: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[10] This is done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy3 (around 550 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.[1]
The formula for calculating the DOL is:
DOL = (Amax * εprotein) / [(A280 - (Amax * CF)) * εdye]
Where:
-
Amax = Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
A280 = Absorbance of the conjugate at 280 nm.
-
εprotein = Molar extinction coefficient of the protein at 280 nm.
-
εdye = Molar extinction coefficient of the dye at its maximum absorbance.
-
CF = Correction factor (A280 of the free dye / Amax of the free dye).
Q5: How do I remove unreacted this compound after the labeling reaction?
A5: It is essential to remove any free, unreacted dye from the labeled protein conjugate.[11] The most common and effective method for this is size-exclusion chromatography (SEC), using a resin like Sephadex G-25.[11][12] The larger, labeled protein will elute first, while the smaller, free dye molecules are retained and elute later.[11] Dialysis is another possible, though often slower, purification method.[13]
Q6: How should I store the this compound and the labeled protein?
A6: The this compound powder should be stored at -20°C, protected from light and moisture.[1][14][15] Once reconstituted in an anhydrous solvent like DMSO or DMF, it can be stored in aliquots at -20°C for a short period (e.g., up to two weeks), but immediate use is recommended as aqueous solutions hydrolyze quickly.[2][8] The purified, labeled protein conjugate should be stored under conditions that are optimal for the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[1] It is important to protect the conjugate from light.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL before labeling. Higher protein concentrations generally increase labeling efficiency.[1][11] |
| Presence of primary amines in the buffer. | Ensure the buffer is free of amines like Tris or glycine. Dialyze the protein against an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) before labeling.[1][5] | |
| Incorrect pH of the reaction buffer. | Verify that the pH of the labeling buffer is within the optimal range of 8.3-9.0.[1][3] | |
| Insufficient molar excess of dye. | Increase the molar ratio of this compound to protein in the labeling reaction.[16] | |
| Hydrolysis of the this compound. | Prepare the dye solution immediately before use. Avoid storing the dye in aqueous solutions.[2] | |
| Over-labeling (High DOL) | Excessive molar ratio of dye to protein. | Reduce the molar excess of the dye in the reaction.[11] |
| High number of accessible lysines on the protein surface. | Decrease the dye-to-protein ratio or reduce the reaction time.[1][12] | |
| Protein concentration is too high. | Decrease the protein concentration or reduce the amount of dye used.[1] | |
| Fluorescence Quenching | Over-labeling of the protein. | This is a common consequence of a high DOL. Decrease the dye-to-protein ratio during the labeling reaction to achieve an optimal DOL, which for antibodies is often between 4 and 12.[2][11][17] |
| Protein Precipitation During Labeling | Over-labeling. | Reduce the molar excess of the dye in the reaction.[11] |
| High concentration of organic solvent (DMSO/DMF). | Ensure the volume of the organic solvent used to dissolve the dye is less than 10% of the total reaction volume.[8][11] | |
| Protein instability at the labeling pH. | Check the stability of your protein at the recommended labeling pH of 8.3-9.0. If necessary, try labeling at a lower pH, but be aware that the reaction will be slower.[1][2] | |
| Free Dye Present After Purification | Inefficient purification. | Repeat the purification step. For size-exclusion chromatography, ensure the column size is appropriate for the sample volume and that it is properly equilibrated.[1][11] |
| Non-covalently bound dye. | Non-specific hydrophobic interactions can cause the dye to associate with the protein. Adding a small amount of a non-ionic detergent during purification might help.[13] |
Experimental Protocols
Protocol 1: this compound Labeling of Proteins
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Elution Buffer: PBS, pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange into the Labeling Buffer via dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL.[11]
-
-
Prepare the this compound Stock Solution:
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to your protein solution. A starting molar excess of 10:1 (dye:protein) is recommended.[8]
-
Mix gently and incubate for 1 hour at room temperature, protected from light.[5][8] Some protocols suggest longer incubation times (e.g., 4 hours or overnight on ice).[7][18]
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, you can add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester.
-
-
Purify the Labeled Protein:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Elution Buffer.
-
Apply the reaction mixture to the column.
-
Elute with the Elution Buffer and collect the fractions. The first colored band to elute is the labeled protein.[11]
-
Protocol 2: Determining the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the maximum absorbance of Cy3 (~550 nm, Amax).
-
-
Calculate the DOL:
-
Use the following formula: DOL = (Amax * εprotein) / [(A280 - (Amax * CF)) * εdye]
-
The molar extinction coefficient (ε) for Cy3 at ~550 nm is approximately 150,000 M-1cm-1.
-
The correction factor (CF) for Cy3's absorbance at 280 nm is typically around 0.08.
-
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting guide for this compound labeling.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. benchchem.com [benchchem.com]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. benchchem.com [benchchem.com]
- 12. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. goldbio.com [goldbio.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Cy3 NHS ester hydrolysis rate and how to minimize it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Cy3 NHS ester for biomolecule labeling. Find answers to frequently asked questions and troubleshooting advice to minimize hydrolysis and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye belonging to the cyanine family, functionalized with an N-hydroxysuccinimide (NHS) ester group.[1][2] This NHS ester group reacts with primary amines (-NH₂) present on proteins (specifically at the N-terminus and the side chain of lysine residues) and other biomolecules to form a stable, covalent amide bond.[3][] This reaction, known as acylation, is the basis for fluorescently labeling your molecule of interest. The reaction is most efficient under slightly basic conditions (pH 7.2-8.5).[3][]
Q2: What are the primary causes of this compound hydrolysis?
The main cause of this compound instability is hydrolysis, a reaction with water that cleaves the NHS ester group, rendering the dye incapable of reacting with primary amines.[3][5] This competing reaction is accelerated by:
-
High pH: The rate of hydrolysis significantly increases at higher pH values.[5][6][7][8]
-
Aqueous Solutions: NHS esters are inherently unstable in water.[5][7][9]
-
Presence of Moisture: Even atmospheric moisture can lead to hydrolysis of the powdered dye.[9]
Q3: How should I store this compound to maintain its reactivity?
Proper storage is critical to prevent premature hydrolysis.
-
Unreconstituted (Powder): Store the dye at <-15°C, desiccated, and protected from light.[10] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[9]
-
Reconstituted in Anhydrous DMSO or DMF: Stock solutions in anhydrous solvents are more stable than aqueous solutions.[7][8] They can be stored at -20°C for up to two weeks.[7][8] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Q4: What is the optimal pH for my labeling reaction?
The optimal pH for labeling with NHS esters is a compromise between maximizing the reaction with amines and minimizing hydrolysis.[7][8] A pH range of 8.3-8.5 is often recommended as the sweet spot.[3][11] While the reaction can proceed at a neutral pH, it will be significantly slower.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Hydrolyzed this compound: The dye was exposed to moisture or improperly stored. | Use a fresh vial of this compound. Ensure proper storage conditions are met. Consider testing the reactivity of your NHS ester (see Protocol 2). |
| Suboptimal pH: The reaction buffer pH is too low, slowing down the conjugation reaction. | Prepare fresh reaction buffer and verify the pH is between 8.3 and 8.5.[11] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that compete with your target molecule for the dye.[1][3] | Use an amine-free buffer such as phosphate, bicarbonate, or borate buffer.[5][7][8] | |
| Low Protein Concentration: Dilute protein solutions can favor hydrolysis over the labeling reaction.[5][7][8][12] | Concentrate your protein solution. A concentration of 2-10 mg/mL is recommended.[1][12] | |
| High Background Signal | Excess Unbound Dye: The purification step was not sufficient to remove all the free dye. | Ensure thorough purification of the conjugate using methods like gel filtration, dialysis, or spin columns.[1][10][11][12] |
| Precipitation of Dye or Protein: The dye or the protein conjugate has aggregated and precipitated. | This can trap unbound dye. Ensure the final concentration of organic solvent (like DMSO) is low (typically <10%) to avoid protein denaturation.[13] | |
| Inconsistent Results | Variable Reagent Quality: The reactivity of the this compound varies between experiments. | Prepare fresh dye stock solution for each experiment.[12] Aliquot and store properly to avoid degradation. |
| Inaccurate Molar Ratio: The ratio of dye to protein is not optimal. | Empirically determine the optimal molar excess of this compound for your specific protein. A starting point of a 10:1 to 20:1 molar ratio is common.[10][12] |
Quantitative Data: NHS Ester Hydrolysis Rate
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[5][6][14] |
| 8.6 | 4°C | 10 minutes[5][6] |
This data highlights the critical importance of pH and temperature control during the labeling reaction.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general workflow for conjugating this compound to a protein.
-
Prepare Protein Solution:
-
Prepare this compound Stock Solution:
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
Protocol 2: Assessing the Reactivity of NHS Ester
This method allows for a qualitative assessment of whether your NHS ester is still active. The principle is that hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[9]
-
Prepare Reagent Solution:
-
Dissolve 1-2 mg of the NHS ester in 2 mL of an appropriate buffer. If using a non-water-soluble NHS ester, first dissolve it in 0.25 mL of DMSO and then add 2 mL of buffer.[9]
-
-
Measure Initial Absorbance:
-
Measure the absorbance of the reagent solution at 260 nm. Dilute the solution with more buffer if the absorbance is greater than 1.0.[9]
-
-
Induce Hydrolysis:
-
Measure Final Absorbance:
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[9]
-
-
Interpretation:
-
If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, your NHS ester is still active.[9]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. interchim.fr [interchim.fr]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Solving Cy3 Labeled Protein Aggregation Issues
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the aggregation of proteins labeled with Cy3 dyes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation after Cy3 labeling?
Protein aggregation after labeling with Cy3, a popular fluorescent dye, can be attributed to several factors. A primary cause is the inherent hydrophobicity of the cyanine dye molecule.[1] Attaching multiple hydrophobic Cy3 molecules to a protein can expose or create hydrophobic patches on the protein surface, leading to self-association and aggregation.[1]
Other significant factors include:
-
High Degree of Labeling (DOL): Over-labeling a protein increases its hydrophobicity, making it more prone to aggregation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the labeling and storage buffers can significantly impact protein stability.[2][3] Proteins are least soluble at their isoelectric point (pI), and low salt concentrations can fail to screen electrostatic interactions that may lead to aggregation.[4]
-
Presence of Unreacted Dye: Free, unreacted Cy3 dye in the solution can contribute to the overall hydrophobicity and promote aggregation.[5]
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[2][4]
-
Temperature: Elevated temperatures during the labeling reaction can sometimes accelerate aggregation processes.[2]
-
Organic Solvents: The use of organic solvents like DMSO or DMF to dissolve the Cy3 NHS ester can denature the protein if not used carefully.[1][6]
Q2: How can I detect and quantify the aggregation of my Cy3 labeled protein?
Several techniques can be employed to detect and quantify protein aggregation. It is often recommended to use a combination of methods to get a comprehensive understanding of the aggregation state.
| Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Can resolve monomers, dimers, and higher-order aggregates, allowing for quantification of each species.[7] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in the solution, detecting the presence of large aggregates.[8] |
| UV-Vis Spectroscopy | Measures the absorbance of light. An increase in light scattering at 350 nm can indicate the presence of aggregates.[7] A blue-shift in the main absorption peak of Cy3 (around 550 nm) can be indicative of H-aggregate formation.[5] | Quick assessment of aggregation. The "Aggregation Index" (A350/A280 ratio) can be a simple indicator.[7] |
| Native PAGE | Separates proteins in their native state based on size and charge. | Can visualize the presence of higher molecular weight species corresponding to aggregates. |
| Visual Inspection | Simple observation of the solution. | Presence of visible precipitates or cloudiness is a clear sign of insoluble aggregation.[8] |
Q3: My Cy3 labeled protein is visibly precipitating. What immediate steps can I take?
Visible precipitation indicates significant, insoluble aggregation. Here are some immediate troubleshooting steps:
-
Review Labeling Stoichiometry: You may be over-labeling your protein. Reduce the molar ratio of Cy3 dye to protein in your next labeling reaction.[2] A 1:1 dye-to-protein ratio is a good starting point to minimize this issue.[1]
-
Optimize Buffer Conditions:
-
pH: Ensure the pH of your buffer is at least 1-1.5 units away from the protein's isoelectric point (pI).[4] For NHS ester labeling, a pH of 8.0-9.0 is typically recommended.[3][9]
-
Ionic Strength: If your buffer has low ionic strength, try increasing the salt concentration (e.g., 150 mM NaCl) to improve solubility.[2]
-
-
Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration.[2][4] If a high final concentration is required, you can concentrate the labeled protein after purification.
-
Change Labeling Temperature: Conduct the labeling reaction at a lower temperature (e.g., 4°C), which may slow down the aggregation process, though this might require a longer reaction time.[2]
-
Add Stabilizing Excipients: Consider adding stabilizing agents to your buffer.
Q4: What additives can I use to prevent aggregation of my Cy3 labeled protein?
Several additives can be incorporated into your labeling and storage buffers to enhance protein stability and prevent aggregation.
| Additive Type | Examples | Effective Concentration | Mechanism of Action |
| Reducing Agents | DTT, TCEP, ß-mercaptoethanol | 1-5 mM | Prevent oxidation of cysteine residues and formation of non-native disulfide bonds.[4][10] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01% - 0.1% | Solubilize hydrophobic patches on the protein surface.[4][8] |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for glycerol; 0.25-1 M for sugars | Act as cryoprotectants and thermodynamically stabilize the native state of the protein.[4][10] |
| Amino Acids | Arginine, Glycine | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches or increasing the stability of the native state.[10] |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions.[2][8] |
Q5: How do I properly purify my Cy3 labeled protein to remove aggregates and free dye?
Size-exclusion chromatography (SEC) is the most effective method for separating monomeric labeled protein from both aggregates and unreacted dye.[2][5] Aggregates will elute first in the void volume, followed by the monomeric labeled protein, and finally the smaller, unreacted dye molecules. Dialysis can also be used to remove free dye, but it is less effective at removing soluble aggregates.[5]
Experimental Protocols
Protocol 1: Cy3 Labeling of Proteins (Amine-Reactive)
This protocol is for labeling proteins with an amine-reactive this compound.
-
Protein Preparation:
-
This compound Preparation:
-
Just before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[9]
-
-
Labeling Reaction:
-
Add the dissolved this compound to the protein solution while gently vortexing. The molar ratio of dye to protein should be optimized, starting with a lower ratio (e.g., 3:1 to 5:1) to avoid over-labeling.
-
Incubate the reaction at room temperature for 1 hour with continuous mixing, protected from light.[9]
-
-
Purification:
-
Proceed immediately to purification using size-exclusion chromatography (see Protocol 2) to separate the labeled protein from unreacted dye and any aggregates.
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Column Preparation:
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the entire labeling reaction mixture onto the equilibrated column.
-
-
Elution:
-
Elute the sample with the storage buffer. Collect fractions and monitor the elution profile using a chromatograph with detectors for both protein (280 nm) and Cy3 dye (550 nm).
-
The first peak corresponds to the aggregated protein (if any), the second, larger peak is the monomeric Cy3-labeled protein, and the final peak is the free Cy3 dye.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing the pure, monomeric labeled protein.
-
If necessary, concentrate the protein using an appropriate method such as centrifugal filtration.
-
Protocol 3: Quantification of Degree of Labeling (DOL)
-
Absorbance Measurement:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and 550 nm (A550).
-
-
Calculation:
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of Cy3 at 280 nm:
-
Protein Concentration (M) = [A280 - (A550 x Correction Factor)] / ε_protein
-
The correction factor for Cy3 is approximately 0.08.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL:
-
DOL = A550 / (ε_Cy3 x Protein Concentration (M))
-
ε_Cy3 at 550 nm is approximately 150,000 M⁻¹cm⁻¹.
-
-
Visual Guides
Caption: A troubleshooting workflow for addressing Cy3 labeled protein aggregation.
Caption: Experimental workflow for Cy3 labeling and purification of proteins.
Caption: Mechanism of aggregation induced by hydrophobic Cy3 dye labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 7. approcess.com [approcess.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. assaygenie.com [assaygenie.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Cy3 NHS Ester Labeling: The Critical Role of pH in Reaction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the effect of pH on Cy3 N-hydroxysuccinimide (NHS) ester labeling reactions. Understanding and controlling pH is paramount for achieving high-yield, reproducible conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cy3 NHS ester labeling reactions?
The optimal pH for reacting this compound with primary amines on proteins and other biomolecules is between 8.3 and 8.5.[1][2][3][4][5] A slightly broader range of 7.2 to 9.0 is sometimes cited, but efficiency can be lower at the extremes of this range.[6][7][8][9]
Q2: Why is pH so critical for the labeling reaction?
The pH of the reaction buffer directly influences the two competing reactions in the labeling process:
-
Nucleophilic Attack by the Amine: The primary amine on the target molecule (e.g., the ε-amino group of a lysine residue) must be in its unprotonated, nucleophilic state to react with the NHS ester. At acidic or neutral pH, this amine group is largely protonated (-NH3+), rendering it unreactive.[2][3][6][10] A basic pH deprotonates the amine, making it a potent nucleophile.
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis, a reaction where it reacts with water to form an inactive carboxylic acid, rendering it incapable of labeling the target molecule. The rate of this hydrolysis reaction increases significantly with increasing pH.[7][9][10][11]
Therefore, the optimal pH range of 8.3-8.5 represents a compromise: it is basic enough to ensure a sufficient concentration of deprotonated primary amines for efficient labeling, while not being so high as to cause excessive hydrolysis of the this compound.[2][3]
Q3: What happens if my reaction pH is too low?
If the pH is too low (below ~7.2), the concentration of nucleophilic primary amines will be insufficient for efficient labeling.[6] This is because the amino groups will be protonated (-NH3+), and therefore unreactive towards the NHS ester, resulting in a very low degree of labeling.[2][3]
Q4: What happens if my reaction pH is too high?
If the pH is too high (above ~9.0), the rate of hydrolysis of the this compound will increase dramatically.[7][10][11] This competing reaction will consume the NHS ester before it can react with the target molecule, leading to low labeling efficiency and waste of the fluorescent dye.[2][3]
Q5: Which buffers are recommended for this compound labeling?
Phosphate, bicarbonate/carbonate, or borate buffers are commonly used for NHS ester labeling reactions.[1][2][7] It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the target molecule for reaction with the this compound.[6][7] For this reason, Tris-based buffers (e.g., TBS) are generally not recommended.[2][6]
Troubleshooting Guide
| Problem | Potential Cause Related to pH | Recommended Solution |
| Low or No Labeling | The reaction pH is too low (e.g., < 7.5). | Ensure your buffer is within the optimal pH range of 8.3-8.5 using a calibrated pH meter. Adjust the pH if necessary with a dilute base (e.g., 0.1 M NaOH). |
| The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange on your sample into an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer at the correct pH before adding the this compound. | |
| Inconsistent Labeling Results | The pH of the reaction mixture is drifting during the incubation. The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the reaction.[1][3] |
| Low Yield of Labeled Product | The reaction pH is too high (e.g., > 9.0), leading to rapid hydrolysis of the this compound. | Lower the pH of your reaction buffer to the optimal range of 8.3-8.5. |
Quantitative Data: Effect of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on pH. The half-life (t½) of the ester decreases significantly as the pH increases, indicating a faster rate of hydrolysis.
| pH | Temperature (°C) | Half-life (t½) of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [9][11] |
| 8.0 | Room Temperature | 210 minutes | [12][13] |
| 8.5 | Room Temperature | 180 minutes | [12][13] |
| 8.6 | 4 | 10 minutes | [9][11] |
| 9.0 | Room Temperature | 125 minutes | [12][13] |
Note: The exact half-life can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocol: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline. The optimal conditions may need to be determined empirically for each specific protein.
-
Protein Preparation:
-
This compound Preparation:
-
Labeling Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Troubleshooting workflow for low this compound labeling efficiency.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. fluidic.com [fluidic.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cy3-Labeled Proteins
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying Cy3-labeled proteins from unreacted dye.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying Cy3-labeled proteins?
The most common and effective method for removing unconjugated (free) Cy3 dye from a labeled protein solution is Size Exclusion Chromatography (SEC).[1][2] This technique separates molecules based on their size. The larger protein-dye conjugates will elute first, while the smaller, unreacted dye molecules are retained longer in the column, allowing for efficient separation.[3][4][5][6][7]
Q2: Can I use dialysis to remove unreacted Cy3 dye?
Yes, dialysis is another method that can be used to separate the labeled protein from free dye.[8] However, it is generally more time-consuming than SEC and may result in sample dilution.[9][10] For smaller sample volumes, centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (MWCO) can be a faster alternative to traditional dialysis.[2][9]
Q3: How do I determine if my protein is successfully labeled with Cy3?
Successful labeling can be confirmed both qualitatively and quantitatively. Qualitatively, the protein solution will have a distinct pink/magenta color. Quantitatively, the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be calculated by measuring the absorbance of the purified protein at 280 nm (for the protein) and ~550 nm (for Cy3).[1][2][11][12]
Q4: What is the ideal Degree of Labeling (DOL) for a Cy3-labeled protein?
The ideal DOL can vary depending on the specific application. However, a DOL between 2 and 4 is often considered ideal.[1] Over-labeling can lead to fluorescence quenching and may interfere with the protein's biological function.[1][13] Conversely, a low DOL will result in a weak fluorescent signal.
Q5: How can I check the purity of my final labeled protein?
The purity of the conjugate can be assessed using SDS-PAGE followed by fluorescence scanning of the gel.[8][11] A single fluorescent band corresponding to the molecular weight of the protein should be visible. Any additional bands, especially at a very low molecular weight, indicate the presence of free dye, and further purification is required.[8][11] Thin-layer chromatography (TLC) can also be used to check for the absence of unreacted dye.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (Low DOL) | - Protein concentration is too low.[1][8] - pH of the labeling buffer is not optimal (should be 8.2-8.5 for NHS-ester chemistry).[2][8][11] - Presence of primary amines (e.g., Tris buffer) in the protein solution that compete with the labeling reaction.[8][11][12] | - Concentrate the protein to >2 mg/mL before labeling.[1][8][11] - Ensure the labeling buffer is at the correct pH.[8][11] - Exchange the protein into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column prior to labeling.[8][11] |
| Precipitation of Protein During Labeling | - Over-labeling of the protein.[1] - High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the dye.[1] | - Reduce the molar excess of the dye in the reaction.[1] - Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[1][2] |
| High Background Fluorescence in Downstream Applications | - Incomplete removal of free, unreacted dye.[2][15] | - Repeat the purification step (e.g., run a second SEC column or perform another round of dialysis/ultrafiltration).[8][16] - Use a desalting column for a quick and efficient final cleanup.[14] |
| Labeled Protein Has Little to No Fluorescence | - Quenching due to over-labeling.[1][13] | - Decrease the dye-to-protein molar ratio during the labeling reaction. Aim for a DOL between 2 and 4.[1] |
| Loss of Protein Function After Labeling | - The dye has attached to a functionally critical site on the protein (e.g., an active site or binding interface).[1] | - Reduce the dye-to-protein ratio to decrease the overall number of modifications. - Consider using a different labeling chemistry that targets other amino acid residues (e.g., maleimide chemistry for cysteines instead of NHS-ester for lysines). |
Experimental Protocols
Protocol 1: Purification of Cy3-Labeled Protein using Size Exclusion Chromatography (SEC)
This protocol is suitable for separating Cy3-labeled proteins from unreacted dye.
Materials:
-
Cy3-labeling reaction mixture
-
Size exclusion chromatography column (e.g., Sephadex G-25)[2][8]
-
Elution Buffer (e.g., PBS, pH 7.4)[1]
-
Collection tubes
Methodology:
-
Equilibrate the Column: Equilibrate the SEC column with at least 3-5 column volumes of Elution Buffer.
-
Load the Sample: Carefully load the entire labeling reaction mixture onto the top of the column.[1]
-
Elute and Collect Fractions: Begin elution with the Elution Buffer. The labeled protein, which is larger, will travel faster through the column and elute first as a colored band. The smaller, unreacted dye will move more slowly.[1]
-
Collect the Labeled Protein: Collect the first colored band that elutes from the column. This fraction contains your purified, labeled protein.[1]
-
Discard Free Dye: The second, slower-moving colored band is the free dye and should be discarded.[1]
-
Confirm Purity: Analyze the collected fractions using SDS-PAGE and fluorescence scanning to confirm the purity of the labeled protein.
Protocol 2: Calculation of Degree of Labeling (DOL)
Materials:
-
Purified Cy3-labeled protein
-
Spectrophotometer capable of measuring absorbance at 280 nm and 550 nm.[1]
Methodology:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 550 nm (A550).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm. For Cy3, this is approximately 0.08.[12]
-
The corrected absorbance at 280 nm is: Aprotein = A280 - (A550 x CF)
-
Protein Concentration (M) = Aprotein / (εprotein x path length in cm)
-
Where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A550 / (εdye x path length in cm)
-
The molar extinction coefficient for Cy3 (εdye) at 550 nm is approximately 150,000 M-1cm-1.[12]
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = (Dye Concentration) / (Protein Concentration)
-
Visualizations
Caption: Workflow for Cy3 protein labeling and purification.
Caption: Troubleshooting logic for low fluorescence signals.
References
- 1. benchchem.com [benchchem.com]
- 2. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. goldbio.com [goldbio.com]
- 7. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
How to handle non-sulfonated Cy3 NHS ester solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of non-sulfonated Cy3 NHS ester during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my non-sulfonated this compound not dissolving in my aqueous reaction buffer?
Non-sulfonated this compound is inherently hydrophobic and has very low solubility in aqueous solutions.[1][2][3][4][5] Direct addition of the dry ester to an aqueous buffer will likely result in precipitation or aggregation of the dye. To achieve dissolution, an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is required.[1][2][3][4][6]
Q2: What is the difference between sulfonated and non-sulfonated Cy3 NHS esters?
The primary difference lies in their solubility. Sulfonated cyanine dyes contain sulfonate groups that significantly enhance their water solubility, allowing them to be used in purely aqueous conditions without the need for organic co-solvents.[1][4][6][7][8] Non-sulfonated versions lack these hydrophilic groups and thus require an organic solvent for initial dissolution.[1][4][6] Their spectral properties, however, are nearly identical.[3][4]
Q3: What are the recommended solvents for dissolving non-sulfonated this compound?
High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended organic solvents.[1][2][3][4][6][9][10] It is crucial to use amine-free DMF, as any contaminating amines can react with the NHS ester, reducing its labeling efficiency.[10][11]
Q4: How do I prepare a stock solution of non-sulfonated this compound?
It is recommended to prepare a concentrated stock solution of the dye in anhydrous DMSO or DMF.[10][12] For example, a 10 mg/mL stock solution can be prepared. This stock solution should be prepared fresh before use. If storage is necessary, it can be stored in small aliquots at -20°C for a limited time, though this is not ideal as the reactivity of the NHS ester can decrease over time in solution.[10][11]
Q5: What is dye aggregation and how can I prevent it?
Cyanine dyes, particularly non-sulfonated versions, have a tendency to self-associate in aqueous solutions to form aggregates (such as J-aggregates or H-aggregates).[13][14][15][16][17] This aggregation can lead to changes in the dye's absorption and emission spectra and may reduce labeling efficiency. Using an organic co-solvent to first dissolve the dye helps to prevent aggregation when it is introduced into the aqueous reaction mixture.[1][6] It is also important to ensure that the final concentration of the organic solvent in the reaction mixture is sufficient to maintain dye solubility but not so high that it denatures the biomolecule being labeled.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding the dye to the reaction buffer. | The dye was added directly to the aqueous buffer without prior dissolution in an organic solvent. | Always dissolve the non-sulfonated this compound in anhydrous DMSO or DMF to create a stock solution before adding it to your reaction buffer.[3][4][10] |
| The concentration of the organic co-solvent in the final reaction mixture is too low. | The final concentration of the organic co-solvent (DMSO or DMF) in the labeling reaction should typically be between 5% and 20% (v/v).[3] You may need to optimize this for your specific protein and dye concentration. | |
| Low labeling efficiency despite the dye appearing to be in solution. | The NHS ester has been hydrolyzed. | NHS esters are sensitive to moisture and have a limited half-life in aqueous solutions, especially at higher pH.[18][19][20] Prepare the dye stock solution fresh before each experiment and avoid repeated opening and closing of the solid dye container. Store the solid dye desiccated at -20°C.[2][5][9][20] |
| The pH of the reaction buffer is not optimal. | The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 8.2-8.5.[2][10][11][21] At lower pH values, the primary amines are protonated and less reactive. At higher pH values, the rate of NHS ester hydrolysis increases significantly.[18][19] | |
| The buffer contains primary amines. | Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the NHS ester.[10][11] Use a non-amine-containing buffer like phosphate, bicarbonate, or borate buffer.[19] | |
| The labeled protein precipitates after the reaction. | The hydrophobic nature of the Cy3 dye is causing the protein conjugate to aggregate and precipitate. | Consider reducing the molar excess of the dye in the labeling reaction to achieve a lower degree of labeling. You can also try adding a small amount of a non-ionic detergent to the purification buffer. |
| Inconsistent labeling results between experiments. | The dye stock solution is not being prepared consistently or has degraded over time. | Always prepare fresh dye stock solutions for each experiment.[22] If you must store a stock solution, aliquot it into small, single-use volumes and store at -20°C, protected from light and moisture.[10][11] |
Experimental Protocols
Protocol for Dissolving Non-Sulfonated this compound
-
Bring the vial of solid non-sulfonated this compound to room temperature before opening to prevent condensation of moisture.[20]
-
Prepare a stock solution of the dye by dissolving it in fresh, anhydrous DMSO or amine-free DMF to a final concentration of 10 mg/mL.[12]
-
Vortex the solution until the dye is completely dissolved. This stock solution should be used immediately.[10]
General Protein Labeling Protocol
-
Prepare the Protein: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[10][21][23] Ensure that the protein solution does not contain any primary amine-containing substances like Tris or glycine.[10]
-
Calculate the Amount of Dye: Determine the required amount of this compound for the desired molar excess. A 10-fold molar excess of dye to protein is a common starting point.[23]
-
Perform the Labeling Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution. The final volume of the organic solvent should ideally be between 5-10% of the total reaction volume.[4]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[22]
-
Purify the Conjugate: Remove the unreacted dye and byproducts by gel filtration (e.g., using a Sephadex G-25 column), dialysis, or a spin column.[23][24][25]
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. ibiantech.com [ibiantech.com]
- 6. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 7. apexbt.com [apexbt.com]
- 8. ibiantech.com [ibiantech.com]
- 9. apexbt.com [apexbt.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. ajuronline.org [ajuronline.org]
- 14. imaging.org [imaging.org]
- 15. ijsr.net [ijsr.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. westmont.edu [westmont.edu]
- 18. benchchem.com [benchchem.com]
- 19. pdf.dutscher.com [pdf.dutscher.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. jenabioscience.com [jenabioscience.com]
- 22. cosmobio.co.jp [cosmobio.co.jp]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. leica-microsystems.com [leica-microsystems.com]
- 25. spectra.arizona.edu [spectra.arizona.edu]
Validation & Comparative
Cy3 NHS Ester vs. Alexa Fluor 555: A Comparative Guide for Immunofluorescence
For researchers, scientists, and drug development professionals utilizing immunofluorescence, the choice of fluorophore is critical to generating high-quality, reproducible data. This guide provides a detailed comparison of two widely used orange-fluorescent dyes, Cy3 NHS ester and Alexa Fluor 555, focusing on their performance in immunofluorescence applications. We will delve into their photochemical properties, conjugation chemistry, and provide a standardized protocol for their use.
Performance Comparison: Unveiling the Superior Fluorophore
While both Cy3 and Alexa Fluor 555 are staples in the field, experimental data consistently demonstrates the superior performance of Alexa Fluor 555 in terms of brightness and photostability.[1] Alexa Fluor 555 is recognized for its enhanced fluorescence and resistance to photobleaching, making it particularly well-suited for demanding applications such as confocal microscopy and high-content screening.[2][3]
The core structure of Alexa Fluor 555 is a sulfonated cyanine dye, which is chemically similar to the Cy3 core.[4][5] This sulfonation increases the dye's water solubility, reducing the likelihood of aggregation and self-quenching that can occur with Cy3, especially at higher degrees of labeling on antibodies.[3][6] This leads to brighter and more reliable staining.
Quantitative Data Summary
The following table summarizes the key photophysical and chemical properties of Cy3 and Alexa Fluor 555, providing a clear basis for comparison.
| Property | Cy3 | Alexa Fluor 555 | Reference(s) |
| Excitation Maximum (nm) | ~550-555 | ~555 | [7][8][9][10] |
| Emission Maximum (nm) | ~568-570 | ~565-572 | [7][8][9][10][11] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~150,000-155,000 | [7][11][12][13] |
| Quantum Yield | ~0.15-0.31 | ~0.10 | [7][8][14] |
| Brightness (Ext. Coeff. x QY) | ~22,500-46,500 | ~15,000-15,500 | |
| Photostability | Less Stable | More Stable | [3][15] |
| Water Solubility | Lower | Higher | [9][16] |
| pH Sensitivity | Insensitive (pH 4-10) | Insensitive (pH 4-10) | [9][11] |
Note: Brightness is an approximation and can vary based on the conjugation and local environment.
Experimental Protocols
Antibody Conjugation with NHS Esters
This protocol outlines the general procedure for labeling primary amines on antibodies with this compound or Alexa Fluor 555 NHS ester.
Materials:
-
Antibody solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 555 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the dye stock solution: Immediately before use, dissolve the NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling reaction: While gently vortexing the antibody solution, add a calculated amount of the dye stock solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 5-15 moles of dye per mole of antibody is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the dye's absorption maximum.
Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescent staining of cells.
Materials:
-
Cells grown on coverslips or in a microplate
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Cy3 or Alexa Fluor 555-conjugated secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency. Wash with PBS and fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding sites with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the Cy3 or Alexa Fluor 555-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with a nuclear stain for 5-10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Visualizing the Chemistry and Workflow
To better understand the processes described, the following diagrams illustrate the key chemical reaction and the experimental workflow.
Caption: Covalent labeling of an antibody via NHS ester chemistry.
Caption: A typical immunofluorescence staining workflow.
Conclusion and Recommendations
For most immunofluorescence applications, Alexa Fluor 555 is the superior choice over this compound.[1] Its enhanced brightness and photostability lead to a better signal-to-noise ratio and allow for longer exposure times during image acquisition, which is particularly advantageous for detecting low-abundance targets.[17] While Cy3 remains a viable option, researchers should be aware of its limitations, especially in experiments requiring high sensitivity and photostability. The selection of the optimal fluorophore will ultimately depend on the specific experimental requirements, instrumentation, and desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 9. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 10. This compound | AAT Bioquest [aatbio.com]
- 11. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 12. goldbio.com [goldbio.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Alexa Fluor 555 Dye | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to FRET: Comparing Cy3 and Cy5 for Protein Studies
For researchers, scientists, and drug development professionals delving into the intricate world of protein interactions and conformational changes, Förster Resonance Energy Transfer (FRET) stands as a powerful analytical tool. The choice of fluorophore pairs is paramount to the success of FRET experiments. This guide provides an objective comparison of Cyanine3 (Cy3) and Cyanine5 (Cy5), a widely used FRET pair, supported by experimental data and detailed protocols to aid in your research endeavors.
Cyanine dyes, Cy3 and Cy5, are a popular choice for FRET-based protein studies due to their favorable spectral overlap, high quantum yields, and good photostability.[1] FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor (in this case, Cy3) and an acceptor (Cy5).[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular distances on the order of 1-10 nanometers.[2][3] This phenomenon allows for the investigation of protein-protein interactions, conformational changes, and binding events.[1][2]
Photophysical Properties: Cy3 vs. Cy5
The success of a FRET experiment hinges on the photophysical properties of the chosen donor and acceptor dyes. Cy3, the donor, absorbs light at a shorter wavelength and, if in close proximity to Cy5, can transfer its excitation energy to Cy5, the acceptor. This energy transfer results in the quenching of Cy3's fluorescence and an increase in Cy5's fluorescence emission.[1] The key parameters for this FRET pair are summarized below.
| Property | Cy3 (Donor) | Cy5 (Acceptor) | Reference |
| Excitation Maximum (λex) | ~550 nm | ~650 nm | [4] |
| Emission Maximum (λem) | ~570 nm | ~670 nm | [5] |
| Molar Extinction Coefficient (ε) at λex | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | [6] |
| Quantum Yield (Φ) | 0.04 - 0.3 | 0.2 - 0.3 | [6][7][8] |
| Fluorescence Lifetime (τ) | ~0.2 - 2.5 ns (environment dependent) | ~1.0 - 1.8 ns | [9][10] |
| Förster Distance (R₀) for Cy3-Cy5 pair | \multicolumn{2}{c | }{~5.0 - 6.0 nm} | [1][11][12] |
Note: Quantum yield and fluorescence lifetime are highly dependent on the local environment of the dye.
The significant spectral overlap between Cy3's emission and Cy5's excitation spectrum is a key factor that contributes to the high FRET efficiency of this pair.[1] Their distinct emission peaks also allow for relatively straightforward separation of donor and acceptor signals with appropriate filter sets, minimizing spectral bleed-through.[1]
FRET Signaling Pathway and Experimental Workflow
To visualize the process of FRET and the general workflow of a protein FRET experiment, the following diagrams are provided.
Experimental Protocol: Measuring FRET Efficiency in Proteins
This section outlines a generalized protocol for labeling a protein with Cy3 and Cy5 and measuring FRET efficiency. Specific details may need to be optimized for the protein of interest.
I. Protein Labeling with Cy3 and Cy5
Site-specific labeling is crucial for meaningful FRET experiments. The most common methods involve engineering cysteine residues at specific locations on the protein surface for covalent attachment of maleimide-functionalized dyes.
Materials:
-
Purified protein with engineered cysteine residues
-
Cy3-maleimide and Cy5-maleimide dyes
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.0, 150 mM NaCl)
-
Size-exclusion chromatography column
Procedure:
-
Protein Reduction: Dissolve the purified protein in labeling buffer. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds and incubate for 1 hour at room temperature.
-
Dye Preparation: Dissolve Cy3-maleimide and Cy5-maleimide in anhydrous DMSO to prepare stock solutions (typically 10 mM).
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved dyes to the reduced protein solution. If labeling with both dyes, they can be added simultaneously or sequentially. Protect the reaction from light and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT) and incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted dyes using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Characterization: Determine the labeling efficiency by measuring the absorbance of the protein and the dyes using their respective extinction coefficients.
II. FRET Measurement by Sensitized Emission
Sensitized emission is a common method for measuring FRET efficiency. It involves exciting the donor and measuring the fluorescence emission of both the donor and the acceptor.
Instrumentation:
-
Fluorometer or fluorescence microscope equipped with appropriate excitation sources and emission filters for Cy3 and Cy5.
Procedure:
-
Prepare three samples:
-
Donor-only sample: Protein labeled only with Cy3.
-
Acceptor-only sample: Protein labeled only with Cy5.
-
FRET sample: Protein labeled with both Cy3 and Cy5.
-
-
Measure Donor Emission: Excite the FRET sample at the Cy3 excitation wavelength (e.g., 532 nm) and measure the fluorescence intensity of the donor (Cy3) at its emission maximum (e.g., ~570 nm). This gives the value FDA.
-
Measure Acceptor Emission: While exciting at the Cy3 excitation wavelength, measure the fluorescence intensity of the acceptor (Cy5) at its emission maximum (e.g., ~670 nm). This is the sensitized emission.
-
Control Measurements:
-
Measure the fluorescence of the donor-only sample under the same conditions to obtain the fluorescence intensity of the donor in the absence of the acceptor (FD).
-
Measure the fluorescence of the acceptor-only sample by exciting at the Cy3 excitation wavelength to determine the amount of direct excitation of the acceptor.
-
Measure the fluorescence of the donor-only sample at the acceptor emission wavelength to determine the amount of donor fluorescence bleed-through into the acceptor channel.
-
-
Calculate FRET Efficiency (E): The FRET efficiency can be calculated using the following formula, which accounts for the quenching of the donor fluorescence: E = 1 - (FDA / FD)
Where:
-
E is the FRET efficiency.
-
FDA is the fluorescence intensity of the donor in the presence of the acceptor.
-
FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
A more rigorous calculation of FRET efficiency that corrects for spectral crosstalk is also possible but requires more complex measurements and calculations.[13] Another robust method is acceptor photobleaching, where the acceptor (Cy5) is selectively destroyed by intense light, and the subsequent increase in donor (Cy3) fluorescence is measured.[13][14][15]
Conclusion
The Cy3-Cy5 FRET pair offers a reliable and versatile tool for studying protein dynamics at the nanoscale. Their well-characterized spectral properties and the relatively large Förster distance make them suitable for a wide range of biological applications. By following detailed experimental protocols and carefully analyzing the data, researchers can leverage the power of FRET to gain valuable insights into the intricate mechanisms of protein function.
References
- 1. benchchem.com [benchchem.com]
- 2. Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 3. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative multi-color FRET measurements by Fourier lifetime excitation-emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 14. researchgate.net [researchgate.net]
- 15. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of a Cy3-Labeled Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to antibodies is a cornerstone of modern biological research. This guide provides a comprehensive comparison of Cy3-labeled antibodies with a popular alternative, Alexa Fluor 555, and outlines key experimental protocols to validate the biological activity of the labeled antibody, ensuring data integrity and reproducibility.
The process of labeling an antibody with a fluorescent dye can potentially alter its binding affinity and specificity.[1][2][3] Therefore, it is crucial to validate the performance of a labeled antibody in the intended application.[4][5] This guide will walk you through the essential steps for this validation process.
Comparative Analysis: Cy3 vs. Alexa Fluor 555
While Cy3 is a widely used fluorescent dye, alternatives like Alexa Fluor 555 often offer superior performance in terms of brightness and photostability.[6][7][8] The choice between these dyes should be based on the specific requirements of the experiment.[6]
Quantitative Comparison of Fluorophore Properties
The performance of a fluorescent dye is determined by its spectral characteristics, brightness (a product of its extinction coefficient and quantum yield), and photostability.[6][9]
| Property | Cy3 | Alexa Fluor 555 | Reference |
| Excitation Maximum (nm) | ~550 | ~555 | [6] |
| Emission Maximum (nm) | ~570 | ~565 | [6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [9] |
| Quantum Yield | ~0.15 | ~0.10 | [9] |
| Photostability | Less Stable | More Stable | [7][9][10] |
| Brightness | Good | Excellent | [6][8] |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.[9]
Alexa Fluor 555 conjugates are generally more fluorescent and photostable than Cy3 conjugates, making them well-suited for applications like imaging and flow cytometry.[7][11] Studies have shown that after 95 seconds of continuous illumination, Cy3 retains about 75% of its initial fluorescence, while Alexa Fluor 555 retains almost 90%.[10]
The Impact of Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of dye molecules conjugated to an antibody, can significantly impact the antibody's function.[1][3][12] A high DOL can lead to a decrease in antibody affinity and potential self-quenching of the fluorophore.[3][7] It is recommended to determine the optimal DOL for each antibody-dye combination to balance signal intensity and biological activity.[12]
The fluorescence of Alexa Fluor 555 antibody conjugates tends to be less quenched at higher DOLs compared to Cy3 conjugates.[13][14]
Experimental Validation of Labeled Antibody Activity
It is essential to validate the labeled antibody in the context of the specific application.[4][5] Here are detailed protocols for key validation experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to assess the binding affinity of the labeled antibody to its target antigen.[15][16] A direct or indirect ELISA format can be used.[17]
Experimental Protocol: Direct Fluorescent ELISA
-
Antigen Coating: Coat a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Labeled Antibody Incubation: Add serial dilutions of the Cy3-labeled antibody to the wells. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step to remove unbound antibody.
-
Detection: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission filters for Cy3 (e.g., Ex: 550 nm, Em: 570 nm).
-
Data Analysis: Plot the fluorescence intensity against the antibody concentration to generate a binding curve and determine the apparent affinity.
Expected Outcome: A sigmoidal binding curve should be observed, indicating specific binding of the labeled antibody to the antigen. The performance of the Cy3-labeled antibody can be compared to an unlabeled antibody (using a secondary detection method) or an antibody labeled with an alternative dye.
Workflow for a Direct Fluorescent ELISA
Flow Cytometry
Flow cytometry is a powerful technique to validate the binding of a labeled antibody to cells expressing the target antigen on their surface or intracellularly.[18][19][20]
Experimental Protocol: Cell Surface Staining
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Blocking (Optional): If high non-specific binding is expected, incubate cells with an Fc receptor blocking agent.
-
Staining: Incubate the cells with the Cy3-labeled antibody at a predetermined optimal concentration for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with the buffer to remove unbound antibody.
-
Resuspension: Resuspend the cells in the buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer equipped with a laser and filter set appropriate for Cy3.
-
Data Analysis: Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity.
Expected Outcome: A distinct shift in fluorescence intensity should be observed for the cell population expressing the target antigen compared to a negative control cell line or an isotype control.
Flow Cytometry Validation Workflow
Immunofluorescence Microscopy
Immunofluorescence (IF) microscopy allows for the visualization of the subcellular localization of the target antigen, providing another layer of validation for the labeled antibody's specificity.[5][21][22]
Experimental Protocol: Immunocytochemistry (ICC)
-
Cell Culture: Grow adherent cells on coverslips.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): If the target is intracellular, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
Blocking: Block with a suitable blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the Cy3-labeled primary antibody at the optimal dilution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI.
-
Mounting: Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for Cy3 and any counterstains.
Expected Outcome: The fluorescent signal should be localized to the expected subcellular compartment, confirming the antibody's specificity. The signal from the Cy3-labeled antibody can be compared to that of an unlabeled primary antibody detected with a fluorescently labeled secondary antibody.
Western Blotting
Fluorescent western blotting can be used to confirm that the labeled antibody recognizes the target protein at the correct molecular weight.[23][24][25][26]
Experimental Protocol: Fluorescent Western Blotting
-
Sample Preparation: Prepare protein lysates from cells or tissues.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Cy3-labeled primary antibody (if using a direct detection method) or an unlabeled primary antibody overnight at 4°C.
-
Washing: Wash the membrane extensively with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation (for indirect detection): If using an unlabeled primary, incubate with a Cy3-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Imaging: Scan the membrane using a fluorescence imaging system capable of detecting Cy3 fluorescence.
Expected Outcome: A single band at the expected molecular weight of the target protein should be detected.
A Generic Signaling Pathway Example
Fluorescently labeled antibodies are instrumental in elucidating signaling pathways. Below is a simplified representation of a generic kinase signaling cascade that could be investigated using these tools. For instance, a Cy3-labeled antibody specific for the phosphorylated (active) form of a downstream kinase could be used to visualize its activation upon ligand binding to the receptor.
By following these validation steps and considering the properties of the chosen fluorophore, researchers can ensure the reliability and reproducibility of their experimental results obtained with Cy3-labeled antibodies.
References
- 1. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Antibodies for Flow Cytometry - FluoroFinder [fluorofinder.com]
- 5. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct ELISA using fluorescent substrate protocol | Abcam [abcam.com]
- 16. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. 4 Steps To Validate Flow Cytometry Antibodies And Improve Reproducibility - ExpertCytometry [expertcytometry.com]
- 19. biocompare.com [biocompare.com]
- 20. Antibody Validation for Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 21. sinobiological.com [sinobiological.com]
- 22. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. Fluorescent Western Blotting Protocol | Rockland [rockland.com]
- 26. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
Assessing the Cross-Reactivity of Cy3 Conjugated Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible experimental data. Cross-reactivity, the binding of an antibody to an unintended target, can lead to false-positive results and misinterpretation of data. This guide provides a comprehensive comparison of the performance of Cyanine 3 (Cy3) conjugated antibodies, with a focus on assessing their cross-reactivity. We present supporting experimental data, detailed protocols for evaluation, and visual workflows to aid in the selection and validation of these critical reagents.
Performance Comparison of Cy3 Conjugated Secondary Antibodies
The specificity of a secondary antibody is largely determined by its purification process. Manufacturers often employ affinity purification and cross-adsorption (also referred to as pre-adsorption) to minimize cross-reactivity with immunoglobulins from non-target species. Below is a summary of the reported cross-reactivity profiles for Cy3 conjugated secondary antibodies from various suppliers. This data is compiled from publicly available datasheets and indicates the species against which the antibodies have been tested and show minimal cross-reactivity.
| Product Name | Host Species | Target Species | Minimal Cross-Reactivity Against Immunoglobulins From: |
| Jackson ImmunoResearch Donkey Anti-Rabbit IgG (H+L) [1] | Donkey | Rabbit | Bovine, Chicken, Goat, Guinea Pig, Syrian Hamster, Horse, Human, Mouse, Rat, Sheep |
| Jackson ImmunoResearch Goat Anti-Rabbit IgG (H+L) [2] | Goat | Rabbit | Human, Mouse, Rat |
| Abcam Goat Anti-Mouse IgG H&L (Preadsorbed) | Goat | Mouse | Bovine, Chicken, Goat, Horse, Human, Pig, Rabbit, Rat, Sheep |
| MyBioSource Goat Anti-Mouse IgG [3] | Goat | Mouse | Human, Bovine, Rabbit |
| Boster Bio Goat Anti-Mouse IgG (H+L) [4] | Goat | Mouse | Human |
| Boster Bio Goat Anti-Rabbit IgG (H+L) [5] | Goat | Rabbit | Human |
Note: The extent of cross-adsorption can vary between products. Researchers should always consult the product datasheet for the most detailed and up-to-date information. The absence of a species in the "Minimal Cross-Reactivity" column does not necessarily indicate cross-reactivity, but rather that it may not have been tested.
Experimental Protocols for Assessing Cross-Reactivity
To empirically validate the specificity of a Cy3 conjugated antibody, several standard immunological assays can be performed.
Western Blotting
Western blotting is a widely used technique to identify specific proteins in a complex mixture. To assess cross-reactivity, lysates from various cell lines or tissues that do not express the target antigen but may contain potentially cross-reactive proteins can be used.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel. Include a lane with a pre-stained protein ladder to determine molecular weights.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the Cy3 conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Detection: Visualize the fluorescent signal using a digital imaging system capable of detecting Cy3 fluorescence (excitation ~550 nm, emission ~570 nm). The absence of bands in the negative control lanes indicates a lack of cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to assess the cross-reactivity of a secondary antibody in a quantitative manner.
Protocol:
-
Coating: Coat the wells of a 96-well microplate with purified immunoglobulins from various species (e.g., human, rat, bovine, etc.) at a concentration of 1-10 µg/mL in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBST).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the primary antibody (from the target species of the secondary antibody, e.g., mouse IgG) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the Cy3 conjugated secondary antibody at various dilutions to the wells and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the plate five times with wash buffer to remove unbound secondary antibody.
-
Detection: Read the fluorescence intensity in each well using a microplate reader with appropriate filters for Cy3. A high signal in wells coated with immunoglobulins from non-target species indicates cross-reactivity.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
IHC and ICC are powerful techniques to visualize the localization of antigens within tissues and cells, respectively. To test for cross-reactivity, tissues or cells known to not express the target antigen are used as negative controls.
Protocol:
-
Sample Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.
-
Deparaffinization and Rehydration (for IHC): Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval to unmask the epitope.
-
Permeabilization (for ICC): Permeabilize cells with a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) to allow antibody entry.
-
Blocking: Block the samples with a blocking solution (e.g., PBS containing 5% normal serum from the host species of the secondary antibody and 1% BSA) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber. Include a negative control slide that is incubated with antibody diluent alone.
-
Washing: Wash the samples three times with PBS.
-
Secondary Antibody Incubation: Incubate the samples with the Cy3 conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (a blue fluorescent stain) and mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope. The absence of specific staining in the negative control tissue/cells indicates high specificity of the secondary antibody.
Visualizing Workflows and Pathways
Experimental Workflow for Assessing Antibody Cross-Reactivity
The following diagram illustrates a general workflow for testing the cross-reactivity of a Cy3 conjugated secondary antibody using Western Blotting as an example.
Workflow for assessing secondary antibody cross-reactivity.
EGFR Signaling Pathway
Cy3 conjugated antibodies are frequently used in immunofluorescence to visualize key proteins in signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in cancer. The diagram below illustrates a simplified version of this pathway.
Simplified EGFR signaling pathway.
References
Performance comparison of Cy3 NHS ester from different suppliers
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of a reliable fluorescent dye is paramount. Cy3 NHS ester is a popular choice for labeling proteins, antibodies, and other biomolecules due to its bright orange fluorescence. However, the performance of this dye can vary between suppliers. This guide provides an objective comparison of this compound from various suppliers, supported by key performance metrics and detailed experimental protocols to aid in selecting the optimal reagent for your research needs.
Key Performance Metrics for this compound
The efficacy of a this compound conjugate is determined by several key photophysical and biochemical parameters. When selecting a supplier, it is crucial to consider the following:
-
Molar Extinction Coefficient: This value indicates how strongly the dye absorbs light at a specific wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.
-
Quantum Yield (QY): This metric defines the efficiency of the dye in converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal.
-
Photostability: This refers to the dye's resistance to photobleaching, or fading, upon exposure to light. Higher photostability is critical for applications requiring long or repeated imaging sessions.
-
Labeling Efficiency (Degree of Labeling - DOL): This is the average number of dye molecules conjugated to a single biomolecule. The optimal DOL varies depending on the application, as over-labeling can lead to fluorescence quenching and altered biomolecule function.[1][2]
Comparative Performance of this compound from Different Suppliers
The following table summarizes the publicly available photophysical properties of this compound from various suppliers. It is important to note that these values are as reported by the suppliers and may have been determined under different experimental conditions. For a direct comparison, it is recommended to perform in-house validation.
| Supplier | Product Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| BroadPharm | This compound | 555 | 570 | 150,000 | 0.31[3] |
| Lumiprobe | Cyanine3 NHS ester | 555 | 570 | 150,000 | 0.31 |
| Lumiprobe | sulfo-Cyanine3 NHS ester | 548 | 563 | 162,000 | 0.1[4] |
| GoldBio | Cy3-NHS Ester | 550 | 570 | 150,000 | Not Provided[5] |
| Vector Labs | This compound | 555 | 572 | 150,000 | Not Provided[6] |
| Cytiva | Cy3 Mono-Reactive NHS Ester | Not Specified | 570 | 150,000 | Not Provided[7] |
| AAT Bioquest | Cyanine3 NHS Ester | 555 | 569 | 150,000 | Not Provided[1] |
The Cy3B Variant: An Enhanced Alternative
Several suppliers, including AAT Bioquest, BroadPharm, Cytiva, and Vector Labs, offer an improved version of Cy3 known as Cy3B.[1][8][9][10] This variant was developed to have increased fluorescence quantum yield and photostability compared to the standard Cy3.[8][10] The enhanced brightness and stability of Cy3B make it a superior choice for demanding applications such as single-molecule studies and super-resolution microscopy.
| Supplier | Product Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| BroadPharm | Cy3B NHS ester | 566 | 578 | 137,000 | 0.92[11] |
| Lumiprobe | Cyanine3B NHS ester | Not Specified | Not Specified | Not Specified | Significantly increased[12] |
| Vector Labs | Cy3B NHS Ester | 560 | 571 | 120,000 | Significantly increased[8] |
| AAT Bioquest | Cy3B NHS ester | 560 | 571 | Not Specified | Significantly increased[1][10] |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections provide detailed methodologies for antibody labeling with this compound and for evaluating the key performance metrics of the resulting conjugates.
Antibody Labeling with this compound
This protocol describes a general procedure for conjugating this compound to an antibody. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody and application.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. This compound, 2632339-91-2 | BroadPharm [broadpharm.com]
- 4. ibiantech.com [ibiantech.com]
- 5. goldbio.com [goldbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. netascientific.com [netascientific.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 10. Cy3B NHS ester | AAT Bioquest [aatbio.com]
- 11. Cy3B NHS ester, 228272-52-4 | BroadPharm [broadpharm.com]
- 12. lumiprobe.com [lumiprobe.com]
A Comparative Guide to the Quantum Yield and Brightness of Cy3 and Other Orange Fluorescent Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is a critical determinant of experimental success. In the orange region of the visible spectrum, Cyanine3 (Cy3) has historically been a popular choice. However, a range of alternative dyes have been developed, offering potential advantages in terms of brightness and photostability. This guide provides an objective comparison of the quantum yield and brightness of Cy3 against other commonly used orange fluorescent dyes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Orange Fluorescent Dyes
The brightness of a fluorophore is a key performance metric, directly influencing the signal-to-noise ratio in fluorescence imaging and other detection methods. It is determined by the product of the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).[1]
The table below summarizes the key photophysical properties of Cy3 and several alternative orange fluorescent dyes. It is important to note that values for quantum yield can vary depending on the local environment of the dye, such as the solvent and whether it is conjugated to a biomolecule.[2][3]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Cy3 | 554[4] | 568[4] | 150,000[4][5] | >0.15[5], 0.15[4], 0.24[2] | >22,500 |
| Alexa Fluor 555 | 555[5][6] | 565[5][6] | 150,000[5][6] | 0.10[6] | 15,000 |
| ATTO 550 | 554[7] | 576[7] | 120,000[7] | 0.80[7] | 96,000 |
| DyLight 550 | 562[8] | 576[8] | 150,000[8] | Not specified | Not specified |
From the data presented, ATTO 550 emerges as a significantly brighter alternative to Cy3 and Alexa Fluor 555, primarily due to its substantially higher quantum yield.[7][9][10][11] While Cy3 and Alexa Fluor 555 have similar extinction coefficients, the quantum yield of Cy3 can be slightly higher than that of Alexa Fluor 555, though some sources report a lower value for Alexa Fluor 555.[4][5][6][12] DyLight 550 is presented as a spectrally similar alternative to Cy3 and Alexa Fluor 555.[8]
Experimental Protocols for Determining Fluorescence Quantum Yield
The accurate determination of fluorescence quantum yield is essential for the characterization and comparison of fluorescent dyes. Two primary methods are employed for this purpose: the comparative (or relative) method and the absolute method.[13]
The Comparative (Relative) Method
This is the more commonly used technique due to its simpler experimental setup.[14][15] It involves comparing the fluorescence intensity of the sample under investigation to a standard compound with a known, well-characterized quantum yield.[15]
Detailed Methodology:
-
Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest is chosen.
-
Solution Preparation: A series of dilutions for both the sample and the standard are prepared in the same spectroscopic grade solvent. The concentrations are adjusted to ensure that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[16]
-
Absorbance Measurement: The UV-Vis absorbance spectra of all solutions are recorded, and the absorbance at the chosen excitation wavelength is noted.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are measured using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard. A solvent blank is also measured and subtracted from each spectrum.
-
Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum. A plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength is created for both the sample and the standard.
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the linear regression from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.
-
The Absolute Method
The absolute method directly measures the number of photons emitted by a sample relative to the number of photons it absorbs, without the need for a reference standard.[17] This is typically achieved using an integrating sphere, which collects all the light emitted by the sample over a 4π solid angle.[13][17]
Detailed Methodology:
-
Instrument Setup: An integrating sphere is installed in the sample compartment of a spectrofluorometer.
-
Blank Measurement: A measurement of the excitation light is taken with a blank sample (solvent only) in the integrating sphere. This provides the integrated intensity of the excitation light (La).
-
Sample Measurement: The sample is placed in the integrating sphere and excited at the same wavelength. The instrument measures both the unabsorbed excitation light (Lc) and the emitted fluorescence (Ec).
-
Quantum Yield Calculation: The absolute quantum yield (Φ_F) is calculated as the ratio of the number of emitted photons to the number of absorbed photons, using the following formula:
Φ_F = E_c / (L_a - L_c)
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the relative fluorescence quantum yield of a sample.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. cincinnatichildrens.org [cincinnatichildrens.org]
- 6. bu.edu [bu.edu]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. metabion.com [metabion.com]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. agilent.com [agilent.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Brightness of fluorescent organic nanomaterials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00464J [pubs.rsc.org]
- 17. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle of Beams: Unveiling the Photostability of Cy3 vs. Alexa Fluor Dyes
In the world of fluorescence microscopy and single-molecule studies, the photostability of a fluorophore is not just a technical detail—it is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, the choice of fluorescent dye can mean the difference between generating robust, reproducible data and contending with the frustrating fade of a diminishing signal. This guide provides an objective comparison of the photostability of the widely used cyanine dye, Cy3, against its spectrally similar competitor, the Alexa Fluor family, with a focus on Alexa Fluor 555.
The relentless exposure to high-intensity light required for fluorescence imaging can lead to photobleaching, an irreversible photochemical destruction of the fluorophore that results in the loss of its fluorescent properties. This phenomenon curtails the duration of observation and can compromise the quantitative accuracy of experiments. Consequently, fluorophores with enhanced photostability are highly sought after for demanding applications such as live-cell imaging, time-lapse microscopy, and super-resolution techniques. Experimental evidence consistently demonstrates the superior photostability of Alexa Fluor dyes when compared to their Cy dye counterparts.[1]
Quantitative Photostability Comparison
To quantify the difference in photostability, a common method involves measuring the decay in fluorescence intensity of a dye solution under continuous illumination. The data presented below summarizes the results from a comparative study where equimolar concentrations of Cy3 and Alexa Fluor 555 were subjected to constant illumination, and their fluorescence emission was recorded over time.
| Time of Illumination (seconds) | Cy3 (Normalized Fluorescence Intensity) | Alexa Fluor 555 (Normalized Fluorescence Intensity) |
| 0 | 100% | 100% |
| 95 | ~75% | ~90% |
Data compiled from studies comparing the photobleaching rates of free dye in solution. The values represent the approximate percentage of initial fluorescence retained after continuous illumination.[2]
The results clearly indicate that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[2] After 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, whereas Cy3's fluorescence had diminished to approximately 75%.[2] This enhanced photostability allows for longer exposure times and more robust image acquisition.[3]
Beyond the free dyes, protein conjugates of Alexa Fluor 555 also exhibit greater brightness and photostability compared to Cy3 conjugates, especially at higher degrees of labeling where Cy dyes can suffer from self-quenching.[1][4]
Experimental Protocols for Assessing Photostability
A standardized protocol is crucial for the objective assessment of fluorophore photostability. The following is a generalized methodology for comparing the photobleaching rates of fluorescent dyes in solution.
Objective: To determine and compare the rate of photobleaching of Cy3 and Alexa Fluor 555.
Materials:
-
Cy3 and Alexa Fluor 555 solutions at equal molar concentrations in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Microscope equipped with a stable, high-intensity light source (e.g., mercury arc lamp or laser).
-
Appropriate optical filters for the excitation and emission of the dyes being tested.
-
A sensitive light detector or camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
-
Sample holder, such as a glass-bottom dish or capillary tube.[2][5]
Procedure:
-
Sample Preparation: Prepare solutions of Cy3 and Alexa Fluor 555 at the same concentration in the same buffer to ensure a controlled comparison.[5]
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Select the appropriate objective lens (e.g., 40x).[2]
-
Choose the filter set that corresponds to the excitation and emission spectra of the dyes.
-
-
Image Acquisition:
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of decay of the fluorescence signal is indicative of the photobleaching rate. A slower decay signifies higher photostability.
-
Visualizing the Experimental Workflow
To better illustrate the process of assessing fluorophore photostability, the following diagram outlines the key steps in the experimental workflow.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cy3 NHS Ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Cy3 NHS ester, a commonly used fluorescent dye. Adherence to these procedures will help maintain a safe workspace and ensure compliance with environmental regulations.
While this compound is not classified as a hazardous substance, proper handling and disposal are crucial to minimize any potential risks.[1][2] This involves preventing contact with skin and eyes, avoiding inhalation of the powder, and ensuring it does not enter drains or water courses.[1]
Personal Protective Equipment (PPE)
Before handling this compound, it is essential to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[2]
-
Hand Protection: Wear protective gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat should be worn.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1][3]
Disposal of Unused or Expired this compound
Unwanted or expired this compound in its original container should be treated as chemical waste. Do not attempt to treat or neutralize the dry powder.
Procedure:
-
Ensure the container is tightly sealed.
-
Label the container clearly as "Hazardous Waste" or as required by your institution's waste management guidelines.
-
Include the full chemical name: "Cy3 N-hydroxysuccinimidyl ester".
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]
Disposal of Reaction Mixtures and Solutions
Reaction mixtures containing this compound must be managed carefully. As NHS esters are reactive, particularly with amines, they should be fully quenched before disposal.
Inactivation of Reactive NHS Ester: NHS esters react with primary amines. A simple quenching step can be performed by adding an excess of a primary amine-containing buffer, such as Tris or glycine, to the reaction mixture and allowing it to react completely.
Disposal of Quenched Solutions:
-
After quenching, the resulting solution should be collected in a designated hazardous waste container.
-
Label the container with all constituents of the mixture.[4]
-
Do not mix with other waste streams unless compatibility has been confirmed. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]
-
Arrange for pickup by your institution's hazardous waste management service.
Disposal of Contaminated Labware
Solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, should be disposed of as chemical waste.
Procedure:
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.
-
Do not dispose of this waste in the regular trash.
-
Arrange for collection by your institution's hazardous waste service.
For empty chemical containers, the first rinse with a solvent (like DMSO or DMF) should be collected and disposed of as hazardous waste.[5] Subsequent rinses of the container with water may be permissible for drain disposal, but this depends on local regulations.
Spill Cleanup
In the event of a spill of solid this compound:
-
Evacuate personnel from the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if there is a risk of airborne dust.
-
Gently sweep the solid material onto paper and place it in a sealed container for hazardous waste disposal.[3]
-
Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[3]
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and related waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Disposal must be carried out in accordance with all applicable local, state, and federal regulations.
References
Personal protective equipment for handling Cy3 NHS ester
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount, especially when handling reactive fluorescent dyes like Cy3 NHS ester. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to strict safety protocols is essential to minimize exposure and prevent contamination.[1] This guide provides immediate safety, operational, and disposal information for the proper handling of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate laboratory engineering controls.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact with the dye. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust, aerosols, and splashes.[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Recommended when working with the solid form to avoid inhalation of dust, or if adequate ventilation is not available.[1] |
Engineering Controls:
Proper ventilation is a critical engineering control for safely handling this compound.
| Control | Specification | Rationale |
| Ventilation | Use in an area with appropriate exhaust ventilation | To minimize inhalation of dust or aerosols.[1] |
| Safety Stations | Accessible safety shower and eye wash station | To provide immediate decontamination in case of accidental exposure.[1] |
Safe Handling and Storage Workflow
A systematic workflow ensures that this compound is handled safely from receipt to disposal. This includes proper storage to maintain the reagent's integrity and prevent accidental release.
Caption: Workflow for the safe handling of this compound.
Precautions for Safe Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Wash hands thoroughly after handling.
Conditions for Safe Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from light.[1]
Emergency Procedures: Accidental Spill Response
In the event of an accidental spill of this compound, a clear and immediate response plan is crucial to mitigate any potential hazards.
Caption: Step-by-step response to an accidental spill.
Accidental Release Measures:
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek prompt medical attention.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1] |
Disposal Considerations
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Disposal Method:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[1]
-
Contaminated packaging should be disposed of in the same manner as the product itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
